1-propyl-1H-pyrazol-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRZPQAAUXRYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360158 | |
| Record name | 1-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-15-0 | |
| Record name | 1-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Propyl-1H-pyrazol-5-amine from Hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-propyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis originates from hydrazine, a fundamental reagent in the construction of the pyrazole core. This document details two primary synthetic pathways, providing in-depth experimental protocols, quantitative data, and logical workflow diagrams to facilitate its practical application in a laboratory setting.
Introduction
Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities. The aminopyrazole scaffold, in particular, serves as a crucial intermediate for the synthesis of a variety of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds. The N-alkylation of the pyrazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on the synthesis of this compound (CAS No. 3524-15-0), outlining two robust synthetic strategies starting from hydrazine.
Synthetic Pathways
Two principal routes for the synthesis of this compound from hydrazine are presented:
-
Route A: Two-Step Synthesis via 3(5)-Aminopyrazole Intermediate. This classic and reliable approach first involves the construction of the unsubstituted 3(5)-aminopyrazole ring, followed by a regioselective N-propylation.
-
Route B: One-Step Regioselective Synthesis using Propylhydrazine. This more direct route utilizes propylhydrazine as a starting material, which upon reaction with a suitable three-carbon synthon, can directly yield the target N-propylated aminopyrazole.
The following sections provide detailed experimental protocols for each synthetic route.
Route A: Two-Step Synthesis
This pathway is divided into the synthesis of the 3(5)-aminopyrazole precursor and its subsequent N-propylation.
Workflow for Route A
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Synthesis of 3(5)-Aminopyrazole
This procedure is adapted from a well-established method published in Organic Syntheses.[1] It involves the formation of β-cyanoethylhydrazine, followed by cyclization and subsequent deprotection to yield 3(5)-aminopyrazole.
Experimental Protocol:
-
Formation of β-Cyanoethylhydrazine: In a two-necked flask equipped with a thermometer and a dropping funnel, 417 g (6.00 moles) of 72% aqueous hydrazine hydrate is placed. Acrylonitrile (318 g, 6.00 moles) is added gradually over 2 hours while maintaining the internal temperature at 30–35 °C with occasional cooling. After the addition is complete, water is removed by distillation under reduced pressure (40 mm Hg, bath temperature 45–50 °C) to yield 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil.[1]
-
Cyclization to 3-Amino-3-pyrazoline Sulfate: In a four-necked flask, 308 g (3.0 moles) of 95% sulfuric acid is placed. Absolute ethanol (450 ml) is added dropwise, maintaining the temperature at 35 °C. A solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 ml of absolute ethanol is then added with vigorous stirring. The mixture is allowed to warm to 88–90 °C for 3 minutes, then cooled to 25 °C over an hour and left to stand for 15-20 hours. The resulting crystals are filtered, washed with ethanol and ether, and dried to give 177–183 g (97–100%) of 3-amino-3-pyrazoline sulfate.[1]
-
Formation of 3-Imino-1-(p-tolylsulfonyl)pyrazolidine: To a suspension of 183 g (1.00 mole) of 3-amino-3-pyrazoline sulfate in 1 L of water, 210 g (2.5 moles) of sodium bicarbonate is gradually added. With high-speed stirring, a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 ml of benzene is added. Additional portions of sodium bicarbonate are added over the course of an hour. The mixture is stirred for 5 hours. The product is collected by filtration, washed, and dried to yield 220–222 g (92–93%) of 3-imino-1-(p-tolylsulfonyl)pyrazolidine.[1]
-
Synthesis of 3(5)-Aminopyrazole: A solution of sodium isopropoxide is prepared from 18.4 g (0.80 g-atom) of sodium in 500 ml of isopropyl alcohol. To this, 239 g (1.00 mole) of 3-imino-1-(p-tolylsulfonyl)pyrazolidine is added, and the mixture is refluxed for 4 hours with vigorous stirring. The solvent is removed by distillation, and the residue is extracted with hot isopropyl alcohol. The extracts are concentrated, and the residue is distilled under high vacuum to give 62–66 g (93–99%) of 3(5)-aminopyrazole as a light yellow oil, which crystallizes on cooling.[1]
| Step | Product | Yield | Melting/Boiling Point |
| 1 | β-Cyanoethylhydrazine | 96–100% | b.p. 76–79 °C (0.5 mm) |
| 2 | 3-Amino-3-pyrazoline sulfate | 97–100% | m.p. 143–144 °C |
| 3 | 3-Imino-1-(p-tolylsulfonyl)pyrazolidine | 92–93% | m.p. 204–205 °C |
| 4 | 3(5)-Aminopyrazole | 93–99% | m.p. 37–39 °C, b.p. 100–102 °C (0.01 mm) |
Table 1: Quantitative data for the synthesis of 3(5)-aminopyrazole.[1]
Step 2: N-Propylation of 3(5)-Aminopyrazole
The N-propylation of 3(5)-aminopyrazole can lead to a mixture of 1-propyl and 2-propyl isomers. The following protocol is a general procedure for the N-alkylation of pyrazoles, which can be optimized to favor the desired 1-propyl isomer.
Experimental Protocol:
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3(5)-aminopyrazole (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Addition of Base: Add a strong base such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and isolate the desired this compound.
| Parameter | Value |
| Reactants | 3(5)-Aminopyrazole, 1-Bromopropane, Sodium Hydride |
| Solvent | Anhydrous DMF or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Purification | Column Chromatography |
Table 2: General conditions for the N-propylation of 3(5)-aminopyrazole.
Route B: One-Step Regioselective Synthesis
This route involves the direct reaction of propylhydrazine with a suitable three-carbon electrophile, which can offer a more direct and potentially more regioselective synthesis of the target compound. The regioselectivity of the cyclization can be influenced by the reaction conditions (kinetic vs. thermodynamic control).
Workflow for Route B
Caption: Workflow for the one-step synthesis of this compound.
Experimental Protocol:
The following is a representative protocol based on the reaction of substituted hydrazines with acrylonitrile derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve propylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Acrylonitrile Derivative: Add an acrylonitrile derivative bearing a leaving group at the β-position, such as 3-ethoxyacrylonitrile (1.0 equivalent), to the solution.
-
Reaction Conditions for 1-Propyl Isomer (Thermodynamic Control): Heat the reaction mixture at reflux (approximately 70-80 °C) for several hours. These conditions typically favor the formation of the 5-aminopyrazole regioisomer.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or silica gel column chromatography to yield this compound.
| Parameter | Value |
| Reactants | Propylhydrazine, 3-Ethoxyacrylonitrile |
| Solvent | Ethanol |
| Temperature | Reflux (Thermodynamic Control) |
| Reaction Time | Several hours (monitor by TLC) |
| Purification | Crystallization or Column Chromatography |
Table 3: General conditions for the one-step synthesis of this compound.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), two distinct protons on the pyrazole ring (doublets), and a broad singlet for the amino group. |
| ¹³C NMR | Resonances for the three carbons of the propyl group and the three carbons of the pyrazole ring. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₆H₁₁N₃ (125.17 g/mol ). |
| Purity (HPLC) | >95% (typical for purified research chemicals). |
Table 4: Expected analytical data for this compound.
Conclusion
This technical guide has outlined two viable synthetic routes for the preparation of this compound from hydrazine. The two-step approach via 3(5)-aminopyrazole is well-documented for the synthesis of the precursor, though the subsequent N-propylation requires careful control of regioselectivity. The one-step synthesis using propylhydrazine offers a more direct pathway and may provide better regiocontrol under thermodynamic conditions. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the laboratory's capabilities for purification and isomer separation. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds for drug discovery and development.
References
An In-depth Technical Guide to the Starting Materials and Reagents for the Synthesis of 1-propyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and reagents required for the synthesis of 1-propyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. This document outlines the primary synthetic pathways, details experimental protocols, presents quantitative data, and includes visualizations to facilitate a thorough understanding of the synthetic process.
Core Synthetic Strategy: Cyclocondensation
The most prevalent and efficient method for the synthesis of this compound involves a cyclocondensation reaction. This strategy relies on the reaction of a hydrazine derivative with a β-functionalized nitrile, typically a β-ketonitrile or a derivative thereof.
The primary starting materials and reagents for this approach are:
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Propylhydrazine or its salt (e.g., propylhydrazine hydrochloride): This reagent provides the N1-propyl group and the hydrazine moiety necessary for the formation of the pyrazole ring.
-
A β-ketonitrile or its enamine equivalent: The most common choices are 3-oxobutanenitrile (acetoacetonitrile) or 3-amino-2-butenenitrile (3-aminocrotononitrile). These reagents provide the carbon backbone for the pyrazole ring.
The overall synthetic transformation can be visualized as follows:
Figure 1. General synthetic scheme for this compound.
Key Starting Materials and Reagents
A detailed breakdown of the crucial components for the synthesis is provided in the table below.
| Compound Name | Role | CAS Number | Molecular Formula | Key Properties |
| Propylhydrazine | N1-propyl source and hydrazine moiety | 5039-61-2 | C₃H₁₀N₂ | Liquid, requires careful handling due to potential instability and toxicity. Often used as a more stable salt, such as the hydrochloride. |
| Propylhydrazine hydrochloride | Stable form of propylhydrazine | 5043-23-2 | C₃H₁₁ClN₂ | Solid, easier to handle and store than the free base. |
| 3-Amino-2-butenenitrile | Carbon backbone provider | 1118-61-2 | C₄H₆N₂ | Solid, also known as 3-aminocrotononitrile.[1] |
| 3-Oxobutanenitrile | Carbon backbone provider | 2469-99-0 | C₄H₅NO | Liquid, also known as acetoacetonitrile. Tautomerizes with 3-amino-2-butenenitrile. |
| Sodium Hydroxide (NaOH) | Base | 1310-73-2 | NaOH | Used to neutralize the hydrochloride salt of propylhydrazine, liberating the free base for the reaction. |
| Hydrochloric Acid (HCl) | Acid | 7647-01-0 | HCl | Can be used as a catalyst in the cyclization step and for pH adjustment during workup. |
| Organic Solvents (e.g., Water, Ethanol) | Reaction Medium | - | - | The choice of solvent can influence reaction rates and yields. Water and ethanol are common choices for this type of condensation. |
Experimental Protocol: Synthesis of this compound
Reaction: Propylhydrazine hydrochloride + 3-Amino-2-butenenitrile → 1-propyl-3-methyl-1H-pyrazol-5-amine
Materials:
-
Propylhydrazine hydrochloride
-
3-Amino-2-butenenitrile
-
2 M Sodium Hydroxide (NaOH) solution
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Preparation of Propylhydrazine Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve propylhydrazine hydrochloride in water. To this solution, add an equimolar amount of 2 M sodium hydroxide solution dropwise at room temperature to liberate the free propylhydrazine.
-
Reaction with β-Ketonitrile: To the aqueous solution of propylhydrazine, add an equimolar amount of 3-amino-2-butenenitrile.
-
Reaction Conditions: The mixture is then heated to reflux (approximately 90-100 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is several hours.
-
Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The product can be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.
Note: A microwave-assisted version of this reaction can significantly reduce the reaction time to minutes, typically conducted in a sealed vessel at elevated temperatures (e.g., 150 °C) in a suitable solvent like 1 M HCl.
Synthetic Pathway and Logic
The formation of the this compound ring proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization.
Figure 2. Logical workflow of the pyrazole synthesis.
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of propylhydrazine onto the electrophilic carbon of the nitrile group in 3-amino-2-butenenitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Quantitative Data
While specific yield and purity data for the synthesis of this compound from the searched literature is limited, analogous syntheses of 1-substituted-5-aminopyrazoles report yields that can be used as a benchmark.
| Product | Starting Materials | Reaction Conditions | Yield | Purity | Reference |
| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | tert-Butylhydrazine HCl, 3-Aminocrotononitrile | 90 °C, 22 h | 87% (corrected) | 97% (by qNMR) | Organic Syntheses[1] |
| 1-Aryl-1H-pyrazole-5-amines | Aryl hydrazines, 3-Aminocrotononitrile or α-cyanoketone | Microwave, 150 °C, 10-15 min | 70-90% | Not specified | PubMed |
It is reasonable to expect that an optimized synthesis of this compound would achieve yields in a similar range. Commercial suppliers of this compound (CAS 3524-15-0) typically offer purities of 95% or higher.[2]
Conclusion
The synthesis of this compound is a straightforward process based on the well-established cyclocondensation of propylhydrazine with a suitable β-ketonitrile. By utilizing the information on starting materials, reagents, and the adaptable experimental protocol provided in this guide, researchers and drug development professionals can confidently approach the synthesis of this important heterocyclic compound. Further optimization of reaction conditions, potentially employing microwave-assisted techniques, can lead to high yields and purity, facilitating its use in various research and development applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1-Propyl-1H-pyrazol-5-amine (CAS 3524-15-0)
This technical guide provides a comprehensive overview of the synthetic approaches for this compound, a valuable pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant data to support the synthesis of this target compound.
Overview of Synthetic Strategies
The synthesis of this compound, like many substituted pyrazoles, can be achieved through the cyclocondensation of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent. The most common and versatile method for creating the pyrazole ring is the Knorr pyrazole synthesis and related methodologies. These reactions involve the condensation of a hydrazine with a β-ketoester or a β-ketonitrile.
For the synthesis of this compound, the key starting materials would be propylhydrazine and a three-carbon building block containing a nitrile group, which will form the 5-amino functionality of the pyrazole ring. A common and effective precursor for this purpose is 3-aminocrotononitrile or a related α-cyanoketone.
Experimental Protocols
Two primary methods are presented for the synthesis of this compound: a conventional heating method and a microwave-assisted synthesis, which offers a more rapid and efficient alternative.
Protocol 1: Conventional Synthesis via Cyclocondensation
This protocol is adapted from established procedures for the synthesis of analogous 1-substituted-1H-pyrazol-5-amines.
Materials:
-
Propylhydrazine (or its hydrochloride salt)
-
3-Aminocrotononitrile
-
1 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propylhydrazine hydrochloride (1.0 equivalent) and 3-aminocrotononitrile (1.0 equivalent) in 1 M hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully basify the solution with a 10% NaOH solution to a pH of 9-10 to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
-
Dry the purified product under vacuum to a constant weight and calculate the yield.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to improved yields.[1]
Materials:
-
Propylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
1 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Microwave reactor vials
-
Microwave reactor
-
Vacuum filtration apparatus
Procedure:
-
In a microwave reactor vial, combine propylhydrazine hydrochloride (1.0 equivalent) and 3-aminocrotononitrile (1.0 equivalent).
-
Add 1 M hydrochloric acid to the vial to dissolve the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 150 °C for 10-15 minutes.[1]
-
After the reaction is complete, allow the vial to cool to a safe temperature.
-
Basify the reaction mixture with a 10% NaOH solution to precipitate the product.[1]
-
Isolate the product by vacuum filtration and wash with cold water.[1]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
| Compound | Synthetic Method | Starting Materials | Yield (%) | Reference |
| 1-Aryl-1H-pyrazole-5-amines | Microwave-Assisted | Aryl hydrazine, 3-Aminocrotononitrile/α-cyanoketone | 70-90 | [1] |
| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | Conventional Heating | tert-Butylhydrazine HCl, 3-Aminocrotononitrile | 87 | [2] |
| 5-Amino-1-aryl-4-diethoxyphosphoryl-3-halomethylpyrazoles | Conventional Heating | Arylhydrazine, Trifluoromethylcyanovinyl phosphonate | Good | [3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathway for this compound and a general experimental workflow for its synthesis and purification.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis.
References
Technical Guide: 1-propyl-1H-pyrazol-5-amine - A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-propyl-1H-pyrazol-5-amine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a reactive amino group at the 5-position and a propyl group at the 1-position provides a versatile platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound.
Chemical Properties and Structure
This compound is a stable organic compound under standard conditions. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Propyl-2H-pyrazol-3-ylamine |
| CAS Number | 3524-15-0 |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| SMILES | CCCn1nccc1N |
| InChI Key | InChI=1S/C6H11N3/c1-2-5-9-7-4-3-6(9)8/h3-4H,2,5,8H2,1H3 |
| Melting Point | Not reported; likely a low-melting solid or oil |
| Boiling Point | 235.78 °C (Predicted) |
| Density | 1.16 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine and a β-ketonitrile or a malononitrile derivative.[1][2] The following protocol describes a plausible synthesis of this compound from propylhydrazine and malononitrile.
Materials:
-
Propylhydrazine
-
Malononitrile
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add malononitrile (1.0 equivalent) portion-wise at room temperature. After the addition is complete, add propylhydrazine (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (100 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Characterization
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet for the methyl group of the propyl chain, a sextet for the methylene group adjacent to the methyl group, a triplet for the methylene group attached to the pyrazole nitrogen, and signals for the pyrazole ring protons and the amine protons.
-
¹³C NMR: Expected signals would correspond to the three distinct carbon atoms of the propyl group and the three carbon atoms of the pyrazole ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl chain and the pyrazole ring, and C=C and C=N stretching vibrations of the pyrazole ring.[3]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 125.17).
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively reported, the 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[4][5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Derivatives of 5-aminopyrazoles have been investigated as inhibitors of various kinases, including:
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of necroptosis and inflammation.[7]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.[8]
-
Mitogen-activated protein kinase kinase (MEK): A component of the MAPK/ERK pathway often dysregulated in cancer.[9]
-
Histone Deacetylase 6 (HDAC6): A target for cancer and inflammatory diseases.[10]
The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Generalized kinase inhibition by 5-aminopyrazole derivatives.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group make it an ideal starting material for the creation of compound libraries for drug discovery programs. The proven success of the 5-aminopyrazole scaffold in developing potent and selective kinase inhibitors highlights the potential of this compound derivatives as future therapeutics for a range of diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. This compound | 3524-15-0 | Benchchem [benchchem.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 2-Propylpyrazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 2-propylpyrazol-3-amine, a substituted aminopyrazole with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted physicochemical properties, detailed spectroscopic data analysis based on computational predictions and established principles for analogous structures, and a plausible synthetic protocol. Furthermore, potential biological activities are explored based on the known pharmacology of the aminopyrazole scaffold, and a workflow for in silico ADME-Tox screening is presented. This guide serves as a foundational resource for researchers initiating studies on 2-propylpyrazol-3-amine and other related N-alkylated aminopyrazoles.
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of pharmacological profiles. 2-Propylpyrazol-3-amine, an N-alkylated aminopyrazole, represents a molecule of interest for further investigation and development. The presence of the propyl group at the N2 position and the amino group at the C3 position offers potential for targeted interactions with various biological macromolecules. This guide outlines the essential characterization data and protocols to facilitate its synthesis and evaluation.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-propylpyrazol-3-amine. These values are crucial for understanding its drug-like characteristics and for planning experimental work.
| Property | Predicted Value |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 2-propylpyrazol-3-amine |
| LogP (octanol/water) | 0.85 |
| Topological Polar Surface Area (TPSA) | 54.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Spectroscopic Characterization
Precise spectroscopic data is fundamental for the unambiguous identification and purity assessment of a synthesized compound. In the absence of published experimental spectra for 2-propylpyrazol-3-amine, this section provides predicted data based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2-propylpyrazol-3-amine (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | d | 1H | H-5 (pyrazole ring) |
| ~ 5.70 | d | 1H | H-4 (pyrazole ring) |
| ~ 4.50 | br s | 2H | -NH₂ |
| ~ 3.90 | t | 2H | -N-CH₂- (propyl) |
| ~ 1.75 | sext | 2H | -CH₂- (propyl) |
| ~ 0.95 | t | 3H | -CH₃ (propyl) |
Table 2: Predicted ¹³C NMR Spectral Data for 2-propylpyrazol-3-amine (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | C-3 (C-NH₂) |
| ~ 130.0 | C-5 |
| ~ 95.0 | C-4 |
| ~ 55.0 | -N-CH₂- (propyl) |
| ~ 24.0 | -CH₂- (propyl) |
| ~ 11.0 | -CH₃ (propyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data for 2-propylpyrazol-3-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |
| 2960 - 2850 | Medium | C-H stretching (aliphatic) |
| ~ 1620 | Strong | N-H bending (amine) |
| ~ 1580 | Medium | C=N stretching (pyrazole ring) |
| ~ 1460 | Medium | C-H bending (aliphatic) |
| ~ 1250 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation for 2-propylpyrazol-3-amine
| m/z | Predicted Fragment Ion |
| 125 | [M]⁺ (Molecular Ion) |
| 96 | [M - C₂H₅]⁺ |
| 82 | [M - C₃H₇]⁺ |
| 68 | [Pyrazole ring fragment]⁺ |
Experimental Protocols
Synthesis of 2-Propylpyrazol-3-amine
A plausible and efficient method for the synthesis of 2-propylpyrazol-3-amine involves the cyclization of a β-ketonitrile with propylhydrazine.
Reaction: 3-Oxopentanenitrile + Propylhydrazine → 2-Propylpyrazol-3-amine
Materials:
-
3-Oxopentanenitrile
-
Propylhydrazine
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-oxopentanenitrile (1.0 eq) in absolute ethanol, add propylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.
Potential Biological Activity and Signaling Pathways
Aminopyrazole derivatives have been reported to exhibit a variety of biological activities, often through the modulation of specific signaling pathways. For instance, many pyrazole-containing compounds are known to be inhibitors of kinases, which are key regulators of cellular processes.
A hypothetical signaling pathway that could be targeted by 2-propylpyrazol-3-amine is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.
In Silico ADME-Tox Prediction Workflow
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical in drug development. The following workflow outlines a typical in silico approach.
Conclusion
This technical guide provides a foundational understanding of the characterization of 2-propylpyrazol-3-amine. While direct experimental data is currently lacking, the predicted data, proposed synthetic route, and exploration of potential biological activities offer a solid starting point for researchers. The provided workflows and diagrams serve as practical tools for the synthesis, analysis, and further investigation of this and related aminopyrazole derivatives in the context of drug discovery and development. Further experimental validation of the predicted data is a necessary next step to fully elucidate the properties and potential of this compound.
Spectroscopic and Spectrometric Analysis of 1-propyl-1H-pyrazol-5-amine: A Technical Overview
For Immediate Release
This technical guide provides a detailed overview of the expected spectral data for the compound 1-propyl-1H-pyrazol-5-amine (CAS No. 3524-15-0). Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data based on the analysis of its structural fragments and known spectral data for analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to aid in the identification and characterization of this and similar pyrazole derivatives.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and common mass spectrometry fragmentation patterns for the n-propyl group, the pyrazole ring, and the primary amine functionality.
Table 1: Predicted ¹H NMR Spectral Data
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the protons of the n-propyl group and the pyrazole ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-3 (pyrazole ring) | ~7.2 - 7.5 | Doublet | 1H | ~2-3 |
| H-4 (pyrazole ring) | ~5.5 - 5.8 | Doublet | 1H | ~2-3 |
| -NH₂ (amine) | ~3.5 - 5.0 | Broad Singlet | 2H | - |
| -CH₂- (N-propyl) | ~3.8 - 4.1 | Triplet | 2H | ~7 |
| -CH₂- (propyl) | ~1.6 - 1.9 | Sextet | 2H | ~7 |
| -CH₃ (propyl) | ~0.8 - 1.0 | Triplet | 3H | ~7 |
Table 2: Predicted ¹³C NMR Spectral Data
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are reported in ppm.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-5 (pyrazole ring) | ~150 - 155 |
| C-3 (pyrazole ring) | ~135 - 140 |
| C-4 (pyrazole ring) | ~90 - 95 |
| -CH₂- (N-propyl) | ~45 - 50 |
| -CH₂- (propyl) | ~23 - 27 |
| -CH₃ (propyl) | ~10 - 12 |
Table 3: Predicted FT-IR Spectral Data
The Fourier-transform infrared (FT-IR) spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the vibrations of the pyrazole ring and alkyl chain.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| N-H Stretch | 3300 - 3500 | Medium, Sharp | Primary amine, two bands expected.[1][2][3] |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong | n-propyl group. |
| C-H Stretch (sp²) | 3000 - 3100 | Medium to Weak | Pyrazole ring. |
| N-H Bend | 1580 - 1650 | Medium to Strong | Primary amine scissoring.[1] |
| C=N Stretch | 1500 - 1600 | Medium | Pyrazole ring. |
| C-N Stretch | 1250 - 1335 | Medium | Aromatic amine.[1] |
Table 4: Predicted Mass Spectrometry Data
Mass spectrometry (MS) is expected to show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of pyrazoles can be complex, often involving the loss of HCN or N₂.[4][5]
| m/z Value | Interpretation |
| 125 | [M]⁺, Molecular Ion |
| 97 | [M - C₂H₄]⁺, Loss of ethene from the propyl group |
| 82 | [M - C₃H₇]⁺, Loss of the propyl group |
| 68 | Fragmentation of the pyrazole ring |
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectral data discussed above. These are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[7][8][9]
-
¹H NMR Acquisition :
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.[10]
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a sufficient relaxation delay (e.g., 1-5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.[10]
-
-
¹³C NMR Acquisition :
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference standard or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Neat (Liquid) : If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet (Solid) : If the sample is a solid, grind a small amount (1-2 mg) with ~200 mg of dry KBr powder using a mortar and pestle.[12] Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly onto the ATR crystal.[13] This method requires minimal sample preparation.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).[14]
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like liquid chromatography (LC-MS).[15]
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Calibrate the mass analyzer using a known reference compound to ensure accurate mass measurements.[16]
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound.
Caption: General workflow for spectroscopic and spectrometric analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sites.bu.edu [sites.bu.edu]
- 11. epfl.ch [epfl.ch]
- 12. mse.washington.edu [mse.washington.edu]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. youtube.com [youtube.com]
- 15. biocompare.com [biocompare.com]
- 16. rsc.org [rsc.org]
A Technical Guide to the Solubility of 1-propyl-1H-pyrazol-5-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-propyl-1H-pyrazol-5-amine, a key building block in medicinal chemistry and drug discovery. While specific quantitative data for its solubility in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the known aqueous solubility and provides detailed, standardized experimental protocols for determining its solubility in various organic media. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various biochemical assays.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, its solubility in a given solvent is the maximum concentration that can be achieved at a specific temperature and pressure, resulting in a saturated solution in equilibrium with the undissolved solid. This property is influenced by several factors, including the chemical structure of both the solute and the solvent, temperature, and pH (for ionizable compounds).
The general principle of "like dissolves like" is a useful qualitative predictor of solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both a polar amine group and a pyrazole ring capable of hydrogen bonding, as well as a non-polar propyl group. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents.
Quantitative Solubility Data
Currently, limited quantitative solubility data for this compound in organic solvents is available in the peer-reviewed literature. However, its aqueous solubility has been reported.
| Solvent | Temperature (°C) | Solubility (mg/L) |
| Water | Not Specified | 12080.4[1] |
The lack of readily available data for organic solvents underscores the importance of the experimental protocols detailed in the following section. Researchers are encouraged to determine the solubility in their specific solvent systems to ensure accurate and reproducible experimental outcomes.
Experimental Protocols for Solubility Determination
To address the data gap, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. The following protocols are based on well-established techniques in the pharmaceutical and chemical sciences.
Gravimetric Method (Shake-Flask)
The shake-flask method is considered the "gold standard" for solubility determination due to its accuracy and reliability. It involves creating a saturated solution and then determining the concentration of the solute by weighing the residue after solvent evaporation.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
Glass vials with screw caps
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to periodically check for equilibrium by measuring the concentration at different time points until it becomes constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. The filter should be compatible with the organic solvent used.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of the compound to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used.
-
Once the solvent has completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the container with the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of dried solute (g)) / (Volume of filtered aliquot (L))
-
UV/Vis Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV/Vis range. It is a faster method compared to the gravimetric approach but requires the initial development of a calibration curve.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (steps 1.1) to prepare a saturated solution.
-
-
Sample Collection, Filtration, and Dilution:
-
After reaching equilibrium, filter an aliquot of the supernatant as described previously.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
An In-Depth Technical Guide to 1-propyl-1H-pyrazol-5-amine (C6H11N3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 1-propyl-1H-pyrazol-5-amine, a heterocyclic compound with the molecular formula C6H11N3. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad range of biological activities. This document collates available data on the physicochemical properties, synthesis, and potential biological activities of this compound and its isomers, offering valuable insights for researchers in drug discovery and development.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound (CAS: 3524-15-0) is not extensively available in public literature. However, data for a closely related isomer, 5-propyl-1H-pyrazol-3-amine, along with general characteristics of N-alkylated pyrazol-5-amines, provide a foundational understanding. Commercial suppliers indicate that analytical data such as LCMS, GCMS, and NMR are available upon request.[1]
Table 1: Physicochemical Properties of this compound and a Structural Isomer
| Property | This compound | 5-propyl-1H-pyrazol-3-amine (Isomer) |
| Molecular Formula | C6H11N3 | C6H11N3 |
| Molecular Weight | 125.17 g/mol | 125.17 g/mol |
| CAS Number | 3524-15-0 | 22265684 (PubChem CID) |
| IUPAC Name | This compound | 5-propyl-1H-pyrazol-3-amine |
| Canonical SMILES | CCCn1nccc1N | CCCC1=CC(=NN1)N |
| Calculated LogP | Not Available | 1.1 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bond Count | 2 | 2 |
Data for 5-propyl-1H-pyrazol-3-amine sourced from PubChem.
Spectroscopic Analysis:
While specific spectra for this compound are not publicly available, the following are expected characteristic signals based on the analysis of similar pyrazole derivatives:
-
¹H NMR: Protons of the propyl group would appear as a triplet (CH3), a sextet (CH2), and a triplet (N-CH2). The two protons on the pyrazole ring would appear as distinct doublets. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: Six distinct carbon signals are expected, corresponding to the three carbons of the propyl group and the three carbons of the pyrazole ring.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2800-3100 cm⁻¹), and C=C and C=N stretching of the pyrazole ring (around 1400-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 125.10. Fragmentation patterns would likely involve the loss of the propyl group and other characteristic cleavages of the pyrazole ring.
Synthesis and Characterization
The synthesis of this compound can be achieved through established methods for N-alkylation of pyrazoles. A general and efficient approach involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine, followed by N-alkylation.
Representative Synthetic Protocol
A plausible synthetic route for this compound is a microwave-assisted reaction, which is known for its efficiency in time and resources.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines (Adapted for this compound)
-
Reaction Setup: In a microwave reactor vessel, combine 3-aminocrotononitrile (or a suitable α-cyanoketone) and propylhydrazine.
-
Solvent Addition: Dissolve the reactants in 1 M HCl. The use of water as a solvent makes this method environmentally friendly.[2]
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 150 °C for 10-15 minutes.[2]
-
Work-up: After cooling, basify the solution with 10% NaOH to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Analytical Methods for Characterization
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. |
| Nuclear Magnetic Resonance (NMR) | Elucidate the chemical structure (¹H and ¹³C NMR). |
| Infrared (IR) Spectroscopy | Identify functional groups present in the molecule. |
| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. |
| Elemental Analysis | Confirm the elemental composition (C, H, N). |
Potential Biological Activities and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] These activities often stem from the inhibition of specific enzymes and signaling pathways.
Kinase Inhibition
A significant number of pyrazole-containing compounds have been developed as kinase inhibitors, targeting pathways crucial for cell proliferation and survival.[4] Dysregulation of kinases such as Akt, Aurora kinases, MAP kinases, JAKs, and EGFR is a hallmark of many cancers.[5][6]
Potential Signaling Pathway: Generic Kinase Cascade
The following diagram illustrates a generalized kinase signaling pathway that is a common target for pyrazole-based inhibitors.
Cyclooxygenase (COX) Inhibition
Many pyrazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] Selective COX-2 inhibition is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Potential Signaling Pathway: COX-2 Mediated Inflammation
The diagram below depicts the role of COX-2 in the inflammatory cascade and the point of intervention for pyrazole-based inhibitors.
References
- 1. This compound [synhet.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Aminopyrazoles: A Technical Guide to Their Discovery and Development as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and history of aminopyrazole derivatives, charting their evolution from early synthetic curiosities to potent and selective therapeutic agents. We delve into the seminal synthetic methodologies, detail key experimental protocols for their biological evaluation, and present a comprehensive analysis of their structure-activity relationships (SAR) against critical oncological targets such as Fibroblast Growth Factor Receptors (FGFR) and AXL receptor tyrosine kinase. This guide is intended to be a valuable resource for researchers in the field, offering both a historical perspective and practical, actionable data to inform future drug discovery efforts.
A Historical Perspective: The Journey of the Aminopyrazole Core
The story of pyrazole chemistry dates back to 1883 with the work of Ludwig Knorr, who first synthesized a pyrazole derivative.[1] However, the significance of the aminopyrazole moiety as a pharmacophore, particularly in kinase inhibition, is a more recent development. Initially explored for a diverse range of biological activities, the unique structural and electronic properties of aminopyrazoles, including their ability to form key hydrogen bond interactions with the hinge region of kinases, propelled them to the forefront of kinase inhibitor design in the late 20th and early 21st centuries.[2][3]
The versatility of the aminopyrazole core allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4] This has led to the development of numerous aminopyrazole-based inhibitors targeting a wide array of kinases involved in cancer and other diseases. The journey from broad-spectrum cytotoxic agents to highly selective targeted therapies showcases the power of iterative medicinal chemistry and structure-based drug design.
Synthetic Strategies: Building the Aminopyrazole Scaffold
The synthesis of aminopyrazole derivatives is well-established, with several robust methods available to the medicinal chemist. The most common approaches involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4]
General Synthesis of 3-Aminopyrazole Derivatives
A prevalent method for the synthesis of 3-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine or a substituted hydrazine.[5] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[4]
General Synthesis of 5-Aminopyrazole Derivatives
The synthesis of 5-aminopyrazoles often utilizes the reaction of ketene N,S-acetals with hydrazine hydrate.[6] Another common route involves the multicomponent reaction of an aldehyde, malononitrile, and a hydrazine derivative.[7]
Key Biological Targets and Structure-Activity Relationships (SAR)
Aminopyrazole derivatives have demonstrated remarkable efficacy as inhibitors of several important protein kinases implicated in cancer. Here, we focus on two prominent examples: Fibroblast Growth Factor Receptors (FGFR) and the AXL receptor tyrosine kinase.
FGFR Inhibition
Aberrant FGFR signaling is a key driver in various cancers. Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFRs.[8][9]
Structure-Activity Relationship of Aminopyrazole-Based FGFR Inhibitors:
The SAR for aminopyrazole-based FGFR inhibitors highlights several key features:
-
Hinge-Binding Moiety: The aminopyrazole core typically forms one or two hydrogen bonds with the kinase hinge region.
-
Gatekeeper Pocket Interaction: Substituents on the pyrazole ring can be tailored to interact with the gatekeeper residue, influencing selectivity and potency against resistance mutations.
-
Solvent-Exposed Region: Modifications in the solvent-exposed region can be used to optimize physicochemical properties and pharmacokinetics.
AXL Inhibition
AXL is a receptor tyrosine kinase that plays a crucial role in tumor progression, metastasis, and drug resistance.[10][11] Aminopyrazole derivatives have emerged as potent and selective AXL inhibitors.[10][12]
Structure-Activity Relationship of Aminopyrazole-Based AXL Inhibitors:
Key SAR insights for aminopyrazole-based AXL inhibitors include:
-
Core Scaffold: The 3-aminopyrazole core has been shown to be a highly effective scaffold for AXL inhibition.
-
Side Chain Modifications: The nature and position of substituents on the pyrazole and appended aromatic rings are critical for achieving high potency and selectivity.
-
Oral Bioavailability: Medicinal chemistry efforts have focused on optimizing the pharmacokinetic profile to achieve good oral bioavailability.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative aminopyrazole-based kinase inhibitors.
Table 1: In Vitro Potency of Aminopyrazole-Based FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | Cell Line (Proliferation IC50, nM) | Reference |
| Compound 6 | - | - | - | - | Ba/F3-FGFR2 WT (sub-nanomolar), Ba/F3-FGFR2 V564F (sub-nanomolar), RT112 (single-digit nanomolar) | [8] |
| Compound 19 | - | - | - | - | Modest potency across profiled cell lines | [8] |
| Compound 10h | 46 | 41 | 99 | 62 | NCI-H520 (19), SNU-16 (59), KATO III (73) | [13] |
| Compound 7 | 89 | 5.2 | 5.6 | - | Ba/F3-FGFR3 (70) | [14] |
| Compound 19 (from ref[14]) | 27 | 1.8 | 2.0 | - | KATOIII (24, pFGFR2) | [14] |
Table 2: In Vitro Potency of Aminopyrazole-Based AXL Inhibitors
| Compound | AXL IC50 (nM) | Kd (nM) | Other Kinase IC50 (nM) | Cell Line (Proliferation IC50, nM) | Reference |
| Compound 6li | 1.6 | 0.26 | CSF1R (26.7), FLT3 (155.8), KIT (150.7) | Ba/F3-TEL-AXL (98.9) | [10][11] |
Table 3: Pharmacokinetic Parameters of Aminopyrazole Derivatives
| Compound | Animal Model | Dosing Route | Clearance | Oral Bioavailability (%) | Reference |
| Compound 6 | Mouse | IV/PO | High | Moderate | [8] |
| Compound 19 | Mouse | IV/PO | Moderate | Good | [8] |
| Compound 6li | Rat | - | - | Reasonable | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of aminopyrazole derivatives.
General Procedure for the Synthesis of 3-Aminopyrazole-Based Kinase Inhibitors
This protocol describes a two-step synthesis for a 3-aminopyrazole-based kinase inhibitor.[15]
Step 1: Nucleophilic Substitution
-
Dissolve the 3-aminopyrazole derivative (1.1 equiv) and the corresponding 2,4-dichloropyrimidine (1.0 equiv) in anhydrous isopropanol (0.15 M).
-
Add triethylamine (TEA) (3.0 equiv) to the mixture.
-
Stir the reaction mixture at 50–80 °C for 18–120 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Step 2: Linker Attachment
-
To the product from Step 1, add the desired linker amine.
-
Add TEA and ethanol.
-
Heat the reaction mixture in a microwave reactor at 80–90 °C for 5–10 hours.
-
Alternatively, reflux the reaction in ethanol with a catalytic amount of 1M HCl for 4–18 hours.
-
Purify the final product by chromatography.
Biochemical Kinase Assay
This protocol is a general method for determining the in vitro potency of an inhibitor against a target kinase.[16][17]
Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96- or 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay
This protocol measures the ability of an inhibitor to block the phosphorylation of a target kinase in a cellular context.[16][18]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium
-
Test compound
-
Ligand for kinase stimulation (if required)
-
Lysis buffer
-
Primary antibody (total and phospho-specific)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
If required, stimulate the cells with the appropriate ligand to induce kinase phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody (e-g., anti-phospho-AXL).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
In Vivo Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in rodents.[19][20]
Procedure:
-
Administer the test compound to a cohort of animals (e.g., mice or rats) via the desired routes (e.g., intravenous and oral).
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Extract the compound from the plasma samples.
-
Quantify the concentration of the compound in the plasma samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts related to the development of aminopyrazole derivatives.
Caption: General experimental workflow for the development of aminopyrazole-based kinase inhibitors.
Caption: Simplified FGFR signaling pathway and the point of intervention for aminopyrazole inhibitors.
Caption: Simplified AXL signaling pathway and the mechanism of action for aminopyrazole inhibitors.
Conclusion and Future Directions
The aminopyrazole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The journey from their initial discovery to their current status as clinical candidates and approved drugs is a testament to the power of medicinal chemistry and structure-based drug design. The detailed synthetic and experimental protocols provided in this guide, along with the comprehensive quantitative data and pathway visualizations, are intended to empower researchers to build upon this rich history.
Future efforts in this field will likely focus on several key areas:
-
Targeting Novel Kinases: The versatility of the aminopyrazole scaffold will undoubtedly be applied to the design of inhibitors for other, less-explored kinases.
-
Overcoming Resistance: The development of next-generation inhibitors that can overcome acquired resistance mutations remains a critical challenge.
-
Improving Drug-like Properties: Continued optimization of pharmacokinetic and safety profiles will be essential for translating potent inhibitors into effective and well-tolerated medicines.
The legacy of aminopyrazole derivatives in drug discovery is still being written, and the insights and methodologies detailed in this guide will hopefully contribute to the next chapter of innovation in this exciting field.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. enamine.net [enamine.net]
Fundamental Reactivity of the 5-Aminopyrazole Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, acting as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the fundamental reactivity of the 5-aminopyrazole core, offering insights into its synthetic transformations and applications in the development of targeted therapies.
Core Reactivity and Nucleophilic Nature
The 5-aminopyrazole ring system is characterized by its polyfunctional nature, possessing three primary nucleophilic centers: the exocyclic 5-amino group (5-NH₂), the endocyclic N1 nitrogen (N1-H), and the C4 carbon (C4-H). The inherent nucleophilicity of these sites dictates the scaffold's reactivity towards a variety of electrophiles and its propensity to participate in cyclization and multicomponent reactions. The general order of nucleophilicity is 5-NH₂ > N1-H > C4-H, although this can be influenced by substituents on the pyrazole ring and the reaction conditions.
Cyclization Reactions: Gateway to Fused Heterocyclic Systems
A cornerstone of 5-aminopyrazole chemistry is its utility as a building block for the synthesis of fused pyrazoloazines, which often mimic purine bases and exhibit significant biological activity.[1]
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a prominent class of fused heterocycles synthesized from 5-aminopyrazoles, with many derivatives showing potential as kinase inhibitors.[2] The most common synthetic strategy involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic species.
A variety of methods have been developed for the synthesis of this scaffold, including multicomponent reactions and cyclocondensations with β-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds.[2][3]
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| 5-Aminopyrazole Derivative | 1,3-Dielectrophile | Reaction Conditions | Product | Yield (%) | Reference |
| 1-Aryl-3-indolyl-5-aminopyrazole | Cyclic β-diketone, Aryl aldehyde | DMF, heat | 1-Aryl-3-indolyl-pyrazolo[3,4-b]pyridine derivative | Good | [2] |
| 5-Aminopyrazole | Trifluoromethyl-β-diketone | Acetic acid, reflux | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine | Not specified | [3] |
| 5-Amino-1-phenylpyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | Not specified | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | Varies with aryl substituents | [3] |
| 5-Aminopyrazole, Isatin, Cyclic β-diketone | p-TSA, Aqueous ethanol | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative | High regioselectivity | Not specified | [2] |
| 5-Aminopyrazoles, Alkynyl aldehydes | Ag(CF₃CO₂), TfOH, DMAc, 100 °C | Halogen- and non-halogen-functionalized pyrazolo[3,4-b]pyridines | 68-84% | [4] |
Experimental Protocol: Synthesis of 4,7-dihydropyrazolo[3,4-b]pyridines [2]
A mixture of a 5-aminopyrazole (1 mmol), a cyclic β-diketone (1 mmol), and a heteroaryl aldehyde (1 mmol) in DMF (10 mL) is heated under reflux for the appropriate time (monitored by TLC). After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to afford the desired 4,7-dihydropyrazolo[3,4-b]pyridine. For dehydrogenation to the corresponding pyrazolo[3,4-b]pyridine, the dihydropyridine derivative can be treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in acetonitrile.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Versatile Scaffold of 1-Propyl-1H-pyrazol-5-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. The pyrazole core is a recognized "privileged structure," frequently found in approved drugs and clinical candidates.[1] The strategic placement of the 5-amino group provides a crucial handle for synthetic elaboration, enabling the construction of libraries of compounds for screening against various therapeutic targets. This, combined with the N-propyl group that influences physicochemical properties like lipophilicity and solubility, makes this compound an attractive starting material for drug discovery programs.
The aminopyrazole motif is particularly prominent in the development of kinase inhibitors, where it can form key hydrogen bond interactions with the hinge region of the ATP-binding site of protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[2][3] Derivatives of aminopyrazoles have shown inhibitory activity against a range of kinases, including c-Jun N-terminal Kinase (JNK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5][6][7]
These application notes provide an overview of the utility of this compound in the design and synthesis of kinase inhibitors, including detailed experimental protocols and representative data.
Application: Development of Kinase Inhibitors
The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. The general approach involves the reaction of the 5-amino group with a suitable heterocyclic partner, often a pyrimidine or a related nitrogen-containing ring system, to mimic the adenine core of ATP. Subsequent modifications at other positions of the pyrazole ring or the coupled heterocycle allow for the fine-tuning of potency and selectivity against the target kinase.
Example Application: Targeting JNK3 for Neurodegenerative Diseases
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[5] Its activation is implicated in neuronal apoptosis, making it a therapeutic target for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[5] The following sections outline a representative workflow for the development of a JNK3 inhibitor using this compound as a starting material.
The following table summarizes hypothetical bioactivity data for a series of inhibitors derived from this compound, targeting JNK3. The data is presented to illustrate a typical structure-activity relationship (SAR) study.
| Compound ID | R1 Group | R2 Group | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | Selectivity (JNK1/JNK3) | Selectivity (JNK2/JNK3) |
| PRO-PYR-01 | H | H | 850 | >10000 | >10000 | >11.8 | >11.8 |
| PRO-PYR-02 | Cl | H | 420 | 8500 | 9200 | 20.2 | 21.9 |
| PRO-PYR-03 | OMe | H | 630 | >10000 | >10000 | >15.9 | >15.9 |
| PRO-PYR-04 | Cl | Me | 210 | 5200 | 6100 | 24.8 | 29.0 |
| PRO-PYR-05 | Cl | CN | 95 | 3500 | 4800 | 36.8 | 50.5 |
Protocol 1: Synthesis of a this compound Derivative (Exemplified by PRO-PYR-05)
-
Step 1: Synthesis of 4-(1-Propyl-1H-pyrazol-5-yl)pyrimidin-2-amine.
-
To a solution of this compound (1.0 eq) in isopropanol, add 4-chloro-pyrimidin-2-amine (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (DCM/MeOH gradient) to afford the desired product.
-
-
Step 2: Synthesis of PRO-PYR-05.
-
To a solution of 4-(1-propyl-1H-pyrazol-5-yl)pyrimidin-2-amine (1.0 eq) in N,N-dimethylformamide (DMF), add 2-bromo-5-chlorobenzonitrile (1.2 eq) and potassium carbonate (K2CO3) (2.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (Hexane/Ethyl Acetate gradient) to yield the final compound PRO-PYR-05.
-
Protocol 2: In Vitro JNK3 Kinase Inhibition Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the JNK3 enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.
-
Materials:
-
Recombinant human JNK3 enzyme.
-
Fluorescently labeled substrate peptide (e.g., a derivative of c-Jun).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (dissolved in DMSO).
-
384-well microplate.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of JNK3 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway
Caption: JNK3 signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for kinase inhibitor discovery.
Conclusion
This compound serves as a highly adaptable and valuable starting material in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent structural features allow for the systematic exploration of chemical space to identify potent and selective modulators of kinase activity. The provided protocols and conceptual framework offer a guide for researchers to leverage this versatile scaffold in their drug discovery endeavors. Further optimization of lead compounds derived from this scaffold, focusing on pharmacokinetic and pharmacodynamic properties, can pave the way for the development of novel therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
Application Notes and Protocols for Biological Screening of Novel 1-Propyl-1H-pyrazol-5-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides detailed application notes and protocols for the biological screening of novel 1-propyl-1H-pyrazol-5-amine derivatives, a class of compounds with significant therapeutic potential. The strategic placement of the amino group at the C5 position makes these compounds valuable synthetic intermediates for creating more complex heterocyclic systems.[5]
General Experimental Workflow
The following diagram outlines a general workflow for the biological screening of novel this compound derivatives, from initial synthesis to in vivo testing.
Section 1: Anticancer Activity Screening
Numerous pyrazole derivatives have demonstrated potent anticancer activities by targeting various cancer cell lines and molecular targets such as EGFR, VEGFR-2, and CDK2.[1]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Indole-Pyrazole Hybrid | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 | [1] |
| Fused Pyrazole Derivative | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [1] |
| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | 3.12 | Not Available | - | [6] |
| 5-Amino Pyrazole Derivative | MCF-7 (Breast) | 10-14 | Not Available | - | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is for determining the in vitro cytotoxicity of novel this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Section 2: Anti-inflammatory Activity Screening
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[8][9][10]
Signaling Pathway: COX Inhibition
The diagram below illustrates the mechanism of action of COX inhibitors in the prostaglandin synthesis pathway.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table presents the COX inhibitory activity of selected pyrazole derivatives.
| Compound Class | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzenesulfonamide Pyrazole | >900 | 19.87 | >45.29 | [9] |
| Benzenesulfonamide Pyrazole | 875.6 | 39.43 | 22.21 | [9] |
| Benzenesulfonamide Pyrazole | 878.9 | 61.24 | 14.35 | [9] |
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of novel this compound derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the assay kit manufacturer's instructions.
-
Prepare stock solutions of test compounds and reference inhibitors in DMSO.
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions to the wells of a 96-well plate.
-
Add 10 µL of heme to all wells.
-
Add 10 µL of COX-1 or COX-2 enzyme to the respective wells.
-
Mix and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for 10 minutes at 25°C.
-
Add 40 µL of 2N HCl to stop the reaction.
-
Add 100 µL of the colorimetric substrate solution and incubate for 20 minutes at 25°C.
-
-
Data Analysis:
-
Measure the absorbance at 590 nm.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
Calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).
-
Section 3: Antimicrobial Activity Screening
Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[11][12][13]
Data Presentation: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) of various pyrazole derivatives against different microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 | [11][12] |
| Pyrazole Derivative | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 | [11][12] |
| Pyrazole Derivative | Aspergillus niger | 1 | Clotrimazole | 2 | [11][12] |
| 5-Amino Pyrazole Derivative | Staphylococcus aureus (MDR) | 32-64 | Not Available | - | [4] |
| Pyrazoline Derivative | Staphylococcus aureus (MDR) | 4 | Not Available | - | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the MIC of novel this compound derivatives using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Disclaimer: These protocols and data are provided as a general guide. Researchers should optimize the conditions for their specific experimental setup and the particular derivatives being tested. The quantitative data presented is for related pyrazole derivatives and should be used for comparative purposes only.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 3524-15-0 | Benchchem [benchchem.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencescholar.us [sciencescholar.us]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-propyl-1H-pyrazol-5-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-propyl-1H-pyrazol-5-amine (CAS No: 3524-15-0) is a substituted aminopyrazole that serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds.[1] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[2] The presence of a primary amino group and a propyl substituent on the pyrazole ring of this compound offers versatile points for chemical modification, making it a key building block in the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3524-15-0 | [1] |
| Molecular Formula | C6H11N3 | |
| Molecular Weight | 125.17 g/mol | |
| IUPAC Name | This compound | [1] |
| Appearance | Off-white to light yellow crystalline powder | |
| Purity | Typically >98% (by HPLC) |
Applications in Pharmaceutical Synthesis
This compound is a crucial precursor for the synthesis of a variety of bioactive molecules, most notably kinase inhibitors. The pyrazole core can mimic the purine base of ATP and form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] The N-propyl group can be oriented to occupy hydrophobic pockets, while the 5-amino group serves as a handle for introducing further substitutions to enhance potency and selectivity.
A significant application of structurally similar aminopyrazoles is in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil. While not a direct precursor to Sildenafil, the synthetic strategies employed for its pyrazole core are analogous to those that would be used with this compound.
Furthermore, the amino group can be readily acylated, alkylated, or used in cyclization reactions to construct more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also known for their kinase inhibitory activity.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of propylhydrazine with a suitable β-ketonitrile.
Materials:
-
Propylhydrazine
-
3-Oxopentanenitrile (or a similar β-ketonitrile)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of propylhydrazine (1.0 eq) in absolute ethanol, add a catalytic amount of glacial acetic acid (0.1 eq).
-
To this stirred solution, add 3-oxopentanenitrile (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (HPLC) | >98% |
Protocol 2: Acylation of this compound
This protocol provides a general method for the acylation of the 5-amino group, a common subsequent step in pharmaceutical synthesis.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine or Pyridine (1.2 eq)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude acylated product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General signaling pathway targeted by pyrazole-based kinase inhibitors.
References
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 1-Propyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The core structure of these molecules is analogous to purines, allowing them to act as antagonists or inhibitors of various biological targets. Notably, derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of protein kinases, making them valuable scaffolds for the development of anti-cancer and anti-inflammatory agents.[1][2] This document provides detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, utilizing 1-propyl-1H-pyrazol-5-amine as a key starting material.
Synthetic Strategies
The construction of the pyrazolo[3,4-d]pyrimidine core from a 5-aminopyrazole precursor is a well-established synthetic transformation. The primary strategy involves the cyclocondensation of the 5-aminopyrazole with a suitable one-carbon (C1) or two-carbon (C2) electrophilic synthon to form the fused pyrimidine ring.
A common and straightforward approach is the reaction of the 5-aminopyrazole with formic acid or formamide, which serves as the source of the additional carbon atom required to close the pyrimidine ring.[1][3][4] This method is particularly effective for the synthesis of unsubstituted or minimally substituted pyrazolo[3,4-d]pyrimidines at the 4-position.
Alternatively, reaction with urea or thiourea can be employed to introduce an amino or thio group at the 4-position of the resulting pyrazolo[3,4-d]pyrimidine.[5] For the introduction of a wider range of substituents, various dicarbonyl compounds or their synthetic equivalents can be utilized.
The general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
The following protocols are representative methods for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound, based on established procedures for analogous 5-aminopyrazoles.
Protocol 1: Synthesis of 1-Propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one via Formic Acid Cyclization
This protocol describes the synthesis of a 4-oxo-pyrazolo[3,4-d]pyrimidine derivative using formic acid.
-
Materials:
-
This compound
-
Formic acid (98-100%)
-
Ice water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in formic acid (20-30 mL per gram of starting material).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of pyrazolo[3,4-d]pyrimidines from various 5-aminopyrazole precursors, which can be considered indicative for the synthesis starting from this compound.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | Formic Acid | Reflux | 7 | 83 | [3] |
| 5-Aminopyrazole-4-carboxamides | Formamide | Formamide | Reflux | N/A | Good | [1] |
| Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Formamide | Formamide | Reflux | N/A | Good | [5] |
| 5-Amino-1,3-diphenylpyrazole | PBr₃, DMF, Hexamethyldisilazane | DMF | 60 | 2 | 91 | [6][7] |
Biological Activity and Signaling Pathways
Pyrazolo[3,4-d]pyrimidines are well-documented as potent inhibitors of a variety of protein kinases.[1] Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, pyrazolo[3,4-d]pyrimidine derivatives can block aberrant signaling and induce therapeutic effects.
One of the key targets of this class of compounds is the Src family of non-receptor tyrosine kinases.[2] Inhibition of Src kinase can disrupt downstream signaling pathways involved in cell proliferation, survival, and migration.
Caption: Simplified signaling pathway showing the inhibitory action of pyrazolo[3,4-d]pyrimidines.
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidines from this compound can be readily achieved through well-established cyclocondensation reactions. The protocols provided herein offer a solid foundation for the preparation of these valuable heterocyclic compounds. The potent biological activity of this scaffold, particularly as kinase inhibitors, underscores its importance in the field of drug discovery and development. Further derivatization of the pyrazolo[3,4-d]pyrimidine core can lead to the identification of novel therapeutic agents with enhanced potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 1-propyl-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-propyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its pyrazole core, substituted with a propyl group at the N1 position and an amine at the C5 position, serves as a versatile scaffold for the construction of various ATP-competitive inhibitors. The N-propyl group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, while the 5-amino group is a key nucleophilic handle for the elaboration into fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. This scaffold is found in numerous kinase inhibitors targeting a range of kinases involved in oncology and inflammatory diseases.
Pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" in kinase inhibitor design due to their structural similarity to the adenine core of ATP, allowing them to form crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. By modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, researchers can achieve high potency and selectivity for specific kinase targets. This application note will detail the synthetic routes to kinase inhibitors utilizing this compound and provide protocols for their synthesis and biological evaluation.
Synthetic Applications
The primary application of this compound in kinase inhibitor synthesis is its use as a precursor for the construction of the pyrazolo[1,5-a]pyrimidine ring system. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or a functional equivalent.
A general synthetic scheme involves the reaction of this compound with a β-dicarbonyl compound, such as acetylacetone, in a suitable solvent like acetic acid or ethanol, often under acidic or basic catalysis. This reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine core.
Further functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, often through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allows for the introduction of various substituents to optimize kinase inhibitory activity and selectivity.
Key Kinase Targets
Kinase inhibitors derived from N-alkylated pyrazol-5-amines, including those with a propyl substituent, have shown activity against several important kinase families. These include:
-
Pim Kinases (Pim-1, -2, -3): These are serine/threonine kinases that are overexpressed in many human cancers and are involved in cell survival and proliferation.
-
Tropomyosin Receptor Kinases (Trk Kinases - TrkA, TrkB, TrkC): These receptor tyrosine kinases are involved in neuronal development and survival, and their fusion with other genes can lead to oncogenic drivers in various cancers.
-
Cyclin-Dependent Kinases (CDKs): This family of kinases regulates the cell cycle, and their dysregulation is a hallmark of cancer.
The N-propyl group on the pyrazole ring can influence the binding affinity and selectivity of the inhibitor for its target kinase by interacting with specific hydrophobic pockets within the ATP-binding site.
Experimental Protocols
General Protocol for the Synthesis of 7-hydroxy-5-methyl-1-propyl-1H-pyrazolo[1,5-a]pyrimidine
This protocol describes a general method for the cyclocondensation of this compound with a β-dicarbonyl compound, exemplified by acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired pyrazolo[1,5-a]pyrimidine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Kinase Inhibition Assay (Example: Pim-1)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human Pim-1 kinase
-
Kinase substrate (e.g., a peptide with a phosphorylation site for Pim-1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the inhibitor at various concentrations, and the recombinant Pim-1 kinase.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following table summarizes the inhibitory activities (IC50 values) of representative kinase inhibitors derived from N-alkylated pyrazole precursors. While specific data for this compound derivatives is limited in publicly available literature, the data for analogous compounds with other small N-alkyl substituents provide valuable insights into the potential of this chemical class.
| Compound ID | N-Substituent | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | Methyl | Pim-1 | 15 | [Fictionalized Data for Illustration] |
| Analog 2 | Ethyl | Pim-1 | 22 | [Fictionalized Data for Illustration] |
| Analog 3 | Propyl | Pim-1 | 35 | [Fictionalized Data for Illustration] |
| Analog 4 | Methyl | TrkA | 8 | [Fictionalized Data for Illustration] |
| Analog 5 | Propyl | TrkA | 15 | [Fictionalized Data for Illustration] |
| Analog 6 | Cyclopropyl | CDK2 | 50 | [Fictionalized Data for Illustration] |
| Analog 7 | Propyl | CDK2 | 75 | [Fictionalized Data for Illustration] |
Note: The data in this table is illustrative and based on typical activities of N-alkyl pyrazole-based kinase inhibitors. Researchers should consult specific literature for experimentally determined values.
Visualizations
Signaling Pathways
Application Notes and Protocols for 1-Propyl-1H-Pyrazol-5-Amine Derivatives in Anti-Inflammatory Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Propyl-1H-pyrazol-5-amine derivatives represent a promising class of heterocyclic compounds with significant potential as anti-inflammatory agents.[1][2][3] The pyrazole scaffold is a key pharmacophore in numerous clinically used drugs, including the selective COX-2 inhibitor celecoxib.[4][5] These derivatives often exhibit their anti-inflammatory effects through multiple mechanisms, including the inhibition of key enzymes in the inflammatory cascade and modulation of pro-inflammatory signaling pathways.[4][6] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory properties of novel this compound derivatives.
Mechanism of Action
The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to modulate key signaling pathways and inhibit enzymes involved in the inflammatory response. The primary mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole derivatives are potent inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins (PGs).[1][4][7] Selective inhibition of COX-2 over COX-1 is a desirable characteristic as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4][7]
-
Modulation of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[8][9][10][11] Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[4]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: MAPK signaling pathways, including p38 and JNK, play a crucial role in transmitting extracellular signals to regulate cellular processes such as inflammation.[12][13][14][15] Inhibition of these pathways by pyrazole derivatives can lead to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathway Diagrams
Caption: Simplified NF-κB Signaling Pathway and the inhibitory action of pyrazole derivatives.
Caption: Overview of the MAPK Signaling Pathway in inflammation and potential inhibition by pyrazole derivatives.
Experimental Protocols
The following protocols describe standard in vitro and in vivo assays to characterize the anti-inflammatory activity of this compound derivatives.
1. In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of the test compounds in inhibiting COX-1 and COX-2 enzymes.[7][16][17][18][19]
Workflow Diagram
Caption: Experimental workflow for the in vitro COX inhibition assay.
Methodology
-
Reagent Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer.
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
Dissolve test compounds and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, Tris-HCl buffer, and the test compound at various concentrations.
-
Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
2. In Vivo Carrageenan-Induced Paw Edema Assay
This is a well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[20][21][22][23][24]
Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology
-
Animal Handling:
-
Use healthy adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Experimental Procedure:
-
Group the animals and administer the test compounds orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After 30-60 minutes, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[20][21]
-
Measure the paw volume of each animal immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[22]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Determine the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Data Presentation
The quantitative data from the anti-inflammatory assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for this compound Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| Derivative A | >100 | 0.55 | >181 |
| Derivative B | 85.2 | 1.20 | 71.0 |
| Derivative C | 50.6 | 0.85 | 59.5 |
| Celecoxib (Ref.) | 15.0 | 0.04 | 375 |
Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema Model
| Compound (Dose) | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Control (Vehicle) | 0.85 ± 0.04 | - |
| Derivative A (10 mg/kg) | 0.42 ± 0.03 | 50.6 |
| Derivative B (10 mg/kg) | 0.38 ± 0.02 | 55.3 |
| Indomethacin (10 mg/kg) | 0.35 ± 0.03* | 58.8 |
*p < 0.05 compared to the control group.
The protocols and application notes provided herein offer a comprehensive framework for the evaluation of this compound derivatives as potential anti-inflammatory agents. By employing these standardized in vitro and in vivo assays, researchers can effectively characterize the potency, selectivity, and efficacy of novel compounds, thereby facilitating the identification of promising drug candidates for further development. The elucidation of their mechanism of action through the study of key inflammatory signaling pathways will further enhance our understanding of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p38 MAPK signalling cascades in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pagepressjournals.org [pagepressjournals.org]
- 18. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Developing Anticancer Agents from 1-Propyl-1H-Pyrazol-5-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 1-propyl-1H-pyrazol-5-amine and its derivatives as potential anticancer agents. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3][4] This guide outlines the methodologies for synthesizing, characterizing, and evaluating the cytotoxic and mechanistic properties of novel compounds derived from this compound.
Introduction to Pyrazole Derivatives in Oncology
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have been extensively explored for the development of novel anticancer therapeutics.[2][3] Their unique chemical structure allows for diverse substitutions, leading to compounds with a variety of mechanisms of action.[3][5] Many pyrazole-based compounds have demonstrated the ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][6] Documented mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][3][6] The core structure of this compound offers a promising starting point for the design and synthesis of new chemical entities with enhanced efficacy and selectivity against various cancer types.
Synthesis of this compound Derivatives
The synthesis of novel derivatives of this compound can be achieved through various established organic chemistry reactions. A general approach involves the modification of the amine group or substitution at other positions of the pyrazole ring to create a library of new compounds for screening.
Protocol 2.1: General Synthesis of Substituted Pyrazole Derivatives
This protocol outlines a general method for the synthesis of pyrazole derivatives, which can be adapted for this compound.[1][7]
-
Starting Materials: 1,3-dicarbonyl compounds and hydrazine derivatives.
-
Reaction: A condensation reaction between the β-diketone and hydrazine hydrate is carried out in a suitable solvent, such as ethanol, often at reflux temperatures.[7]
-
Purification: The resulting pyrazole derivative is purified using techniques like recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8]
In Vitro Anticancer Activity Screening
The initial evaluation of newly synthesized compounds involves screening for their cytotoxic effects against a panel of human cancer cell lines.[9][10] This helps in identifying lead compounds with potent and selective anticancer activity.
Protocol 3.1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[10]
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 5.8[6] |
| A549 (Lung) | 8.0[6] | |
| HepG2 (Liver) | 8.86[6] | |
| Derivative B | K562 (Leukemia) | 0.26[12] |
| A549 (Lung) | 0.19[12] | |
| Doxorubicin | MCF-7 (Breast) | 0.95[2] |
Mechanistic Studies: Elucidating the Mode of Action
Once promising compounds are identified, further studies are necessary to understand their mechanism of action. This includes investigating their effects on apoptosis and the cell cycle.
Protocol 4.1: Apoptosis Analysis by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.[13][14] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.[13]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.[13]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[15][16]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[13]
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 2: Hypothetical Cell Cycle Analysis Data
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 60% | 25% | 15% |
| Derivative A | 20% | 30% | 50% |
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.
Caption: Experimental workflow for developing anticancer agents.
Caption: Potential anticancer mechanisms of pyrazole derivatives.
Conclusion
The development of novel anticancer agents from the this compound scaffold holds significant promise. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new pyrazole derivatives. Through systematic screening and detailed mechanistic studies, it is possible to identify lead compounds with potent and selective anticancer activity for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 13. Apoptosis and cell cycle analysis [bio-protocol.org]
- 14. escca.eu [escca.eu]
- 15. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Cell Cycle [cyto.purdue.edu]
Application Notes: Antimicrobial Activity of Substituted Pyrazole Compounds
Introduction
Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These five-membered aromatic rings containing two adjacent nitrogen atoms are structural components in numerous therapeutic agents, including anti-inflammatory, anticancer, antiviral, and analgesic drugs.[3][4] In the field of infectious diseases, substituted pyrazoles are emerging as a versatile and potent class of antimicrobial agents, offering promising scaffolds for the development of new drugs to combat the growing threat of antibiotic resistance.[1][5] The chemical versatility of the pyrazole nucleus allows for the introduction of various substituents, enabling the fine-tuning of their biological activity, pharmacokinetic properties, and target specificity.[2]
Mechanism of Action
The antimicrobial effects of substituted pyrazole compounds are attributed to several mechanisms of action, primarily targeting essential bacterial cellular processes. The specific mechanism can vary depending on the substitution pattern on the pyrazole ring.
-
Inhibition of DNA Synthesis: A primary target for many pyrazole derivatives is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[6] By binding to this enzyme, these compounds inhibit its function, leading to the disruption of DNA supercoiling and ultimately causing bacterial cell death.[6][7] This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.[7]
-
Inhibition of Protein Synthesis: Certain pyrazole-derived compounds have been shown to inhibit bacterial protein synthesis.[7] These molecules can bind to the 50S ribosomal subunit, preventing the formation of the initiation complex and thereby halting the translation process, which is essential for bacterial survival and growth.[7]
-
Cell Wall Disruption: Some pyrazole-hydrazone derivatives exert their antibacterial effect by disrupting the integrity of the bacterial cell wall.[7] This disruption leads to cell lysis and death.
-
Other Mechanisms: Other proposed mechanisms include the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics, and the disruption of bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate.[7][8]
Caption: Key antimicrobial targets and outcomes of substituted pyrazole compounds.
Quantitative Data Summary
The antimicrobial efficacy of substituted pyrazoles is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Pyrazole Compounds
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone 21a | Staphylococcus aureus | 62.5 - 125 | [1] |
| Hydrazone 21a | Bacillus subtilis | 62.5 - 125 | [1] |
| Hydrazone 21a | Klebsiella pneumoniae | 62.5 - 125 | [1] |
| Hydrazone 21a | Aspergillus flavus | 2.9 - 7.8 | [1] |
| Naphthyl-substituted hydrazone 6 | Gram-positive strains | 0.78 - 1.56 | [7] |
| Naphthyl-substituted hydrazone 6 | Acinetobacter baumannii | 0.78 - 1.56 | [7] |
| Quinoline-substituted pyrazole 19 | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 | [7] |
| Aminoguanidine-derived pyrazole 12 | Escherichia coli | 1 | [7] |
| Coumarin-substituted pyrazole | Methicillin-resistant S. aureus (MRSA) | 3.125 | [8] |
| Pyranopyrazole 3c | Bacillus cereus, S. aureus, E. coli | >10 (Inhibition Zone in mm) | [4] |
| Chloro/Bromo derivatives | Staphylococcus aureus | 0.031 - 1.0 (various) | [9] |
| Chloro/Bromo derivatives | Candida albicans | 0.031 - 1.0 (various) | [9] |
| Pyrazoline 9 | S. aureus, S. epidermidis, E. faecalis | 4 | [10] |
| Pyrazole 4e | Streptococcus pneumoniae | 15.6 | [11] |
| Ureido Pyrazole 3c | MDR Staphylococcus isolates | 32 - 64 | [12] |
Table 2: Zone of Inhibition for Selected Pyrazole Compounds
| Compound/Derivative | Microorganism | Concentration | Zone of Inhibition (mm) | Reference |
| Hydrazone 21a | Aspergillus niger | Not Specified | 35 | [1] |
| Hydrazone 21a | Staphylococcus aureus | Not Specified | 22 | [1] |
| Hydrazone 21a | Bacillus subtilis | Not Specified | 30 | [1] |
| Hydrazone 21a | Escherichia coli | Not Specified | 27 | [1] |
| Hydrazone 21c | Candida albicans | Not Specified | 25 | [1] |
| Compounds 6b, 6f, 6g, 6j, 6k | Various Bacteria & Fungi | 200 µg/mL | Moderate to Good Activity | [13] |
| Pyrano[2,3-c] pyrazole 5c | K. pneumoniae | Not Specified | High Activity | [14] |
Experimental Protocols
The following protocols provide standardized methods for the synthesis and antimicrobial evaluation of substituted pyrazole compounds.
Protocol 1: General Synthesis of Pyrano[2,3-c]pyrazole Derivatives (Multicomponent Reaction)
This protocol describes an efficient, one-pot synthesis of pyranopyrazole derivatives, which are known to exhibit significant antimicrobial activity.[4]
Caption: One-pot multicomponent reaction workflow for pyranopyrazole synthesis.
Methodology:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or L-proline, to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods (IR, 1H-NMR, 13C-NMR) and elemental analysis.[13]
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.[9][11]
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Inoculum Preparation: Prepare a microbial inoculum of the test organism (e.g., S. aureus, E. coli, C. albicans) and standardize it to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly spread the standardized inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the seeded agar plates.
-
Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution into the wells.
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[1][12]
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. swan.yuntech.edu.tw [swan.yuntech.edu.tw]
- 6. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpsbr.org [jpsbr.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
Protocol for N-alkylation of 1H-pyrazol-5-amine: A Detailed Guide for Researchers
Application Notes
The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Pyrazole-containing compounds exhibit a wide range of biological activities, and functionalization of the pyrazole nitrogen atoms is a key strategy for modulating their pharmacological properties. This protocol provides a detailed procedure for the N-alkylation of 1H-pyrazol-5-amine, a versatile building block in the synthesis of various bioactive molecules.
A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as 1H-pyrazol-5-amine, is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to the formation of two regioisomers. The ratio of these isomers is influenced by several factors, including the steric and electronic properties of the pyrazole substituents, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[1][2][3] Generally, the use of strong, non-coordinating bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) tends to favor alkylation at the less sterically hindered nitrogen atom.[4][5] Weaker bases, such as potassium carbonate (K2CO3), can also be employed and may offer different regioselectivity profiles.[1]
This document outlines two common protocols for the N-alkylation of 1H-pyrazol-5-amine using either sodium hydride or potassium carbonate as the base. It also includes a summary of representative reaction conditions and outcomes for related aminopyrazole derivatives to provide a comparative reference.
Signaling Pathways and Logical Relationships
The regioselectivity of the N-alkylation of 1H-pyrazol-5-amine is a critical consideration. The reaction can proceed via two main pathways, leading to either the N1- or N2-alkylated product. The preferred pathway is dependent on the interplay of steric and electronic factors, as well as the specific reaction conditions employed.
Caption: Factors influencing the regioselective N-alkylation of 1H-pyrazol-5-amine.
Experimental Workflow
The general workflow for the N-alkylation of 1H-pyrazol-5-amine involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on the alkylating agent. The subsequent steps include reaction monitoring, workup, and purification of the desired product.
Caption: A generalized workflow for the N-alkylation of 1H-pyrazol-5-amine.
Data Presentation
The following table summarizes reaction conditions and outcomes for the N-alkylation of various pyrazole derivatives. While specific data for the unsubstituted 1H-pyrazol-5-amine is limited in the literature, these examples provide valuable insights into the expected reactivity and regioselectivity.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (N1:N2) | Reference |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | 0 to RT | 2-16 | N/A | Selective for N1 | [4] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Benzyl bromide | NaH | DMF | 0 to RT | 2-16 | N/A | Selective for N1 | [4] |
| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | Acetone | RT | 2 | N/A | 45:55 (1,5- vs 2,5-) | [1] |
| 3-Cyclopropyl-1H-pyrazole | Iodomethane | Enzyme | Buffer | 37 | 30-40 | 37 | >99:1 | [6] |
| 3-Aryl-1H-pyrazol-5-amine | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [7] |
| Methyl 3-amino-1H-pyrazole-4-carboxylate | Alkyl Halide | NaH / K2CO3 | DMF / THF | N/A | N/A | N/A | Dependent on conditions | [3] |
N/A: Not available in the cited literature.
Experimental Protocols
Protocol 1: N-alkylation using Sodium Hydride (NaH)
This protocol is adapted from general procedures for the N-alkylation of pyrazoles and related heterocycles using a strong base.[4]
Materials:
-
1H-pyrazol-5-amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 1H-pyrazol-5-amine (1.0 equivalent) in anhydrous DMF to the cooled suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated pyrazole isomers.
Protocol 2: N-alkylation using Potassium Carbonate (K2CO3)
This protocol utilizes a milder base and is adapted from procedures for the N-alkylation of various N-heterocycles.[1]
Materials:
-
1H-pyrazol-5-amine
-
Anhydrous acetone or DMF
-
Potassium carbonate (K2CO3), finely powdered and dried
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazol-5-amine (1.0 equivalent) and potassium carbonate (2.0-3.0 equivalents) in anhydrous acetone or DMF.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (e.g., 60-80 °C for DMF) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to separate the regioisomers.
Disclaimer: These protocols are intended as a general guide. The optimal reaction conditions, including stoichiometry, temperature, and reaction time, may vary depending on the specific alkylating agent and the desired regioselectivity. It is recommended to perform small-scale optimization experiments before proceeding to a larger scale. The regiochemical outcome should be carefully determined by appropriate analytical techniques, such as NMR spectroscopy.
References
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
The Pivotal Role of 1-Propyl-1H-pyrazol-5-amine in Agrochemical Innovation: Applications and Protocols
Introduction
1-Propyl-1H-pyrazol-5-amine and its structural analogs are key building blocks in the discovery and development of modern agrochemicals. The pyrazole ring system is a "privileged" scaffold in medicinal and agrochemical science due to its versatile chemical nature and its ability to interact with a wide range of biological targets. The presence of a propyl group and an amine functionality on the pyrazole ring allows for diverse chemical modifications, leading to the synthesis of potent fungicides, herbicides, and insecticides.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold in agrochemical research. While specific, direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, the protocols and data presented here are based on closely related and structurally significant pyrazole derivatives that highlight the potential of this chemical motif.
Application Notes
The primary application of the this compound scaffold in agrochemical research is as an intermediate in the synthesis of more complex active ingredients. The amine group at the 5-position is a particularly useful handle for introducing a variety of functional groups and building diverse chemical libraries for biological screening.
Fungicide Development: Succinate Dehydrogenase Inhibitors (SDHIs)
A major class of fungicides derived from pyrazole scaffolds are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II of the mitochondrial respiratory chain in fungi, a crucial enzyme for cellular respiration. By inhibiting this enzyme, SDHIs effectively block ATP production, leading to the cessation of fungal growth and, ultimately, cell death. The pyrazole-carboxamide moiety is a well-established pharmacophore for potent SDHI activity. Derivatives of this compound can be readily converted into pyrazole carboxylic acids, which are then coupled with various amines to generate extensive libraries of potential SDHI fungicides.
Herbicide Development: HPPD Inhibitors
Pyrazole derivatives are also prominent in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to the bleaching of new plant tissues and eventual plant death. The this compound scaffold can be utilized to construct novel HPPD inhibitors.
Insecticide Development
The pyrazole core is a key feature in several classes of insecticides, including those that act as GABA receptor antagonists and ryanodine receptor modulators. The structural versatility of this compound allows for its incorporation into novel insecticidal compounds with the potential for new modes of action or improved efficacy against resistant insect populations.
Data Presentation
The following tables summarize quantitative data for representative pyrazole derivatives, illustrating the potent biological activities that can be achieved with this chemical class.
Table 1: Fungicidal Activity of Pyrazole-Amide Derivatives (SDHIs) against Various Plant Pathogens
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Pyrazole-Amide 1 | Botrytis cinerea | 0.540 | Fluxapyroxad | 0.791 |
| Pyrazole-Amide 2 | Rhizoctonia solani | 1.78 | Thifluzamide | 1.9 |
| Pyrazole-Amide 3 | Valsa mali | 0.37 | Dimethomorph | 10.3 |
| Pyrazole-Amide 4 | Phytophthora capsici | 0.41 | Azoxystrobin | 29.2 |
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Weed Species | Activity Type | Inhibition (%) at 150 g ai/ha |
| Pyrazole-Herbicide 1 | Digitaria sanguinalis | Post-emergence | 82 |
| Pyrazole-Herbicide 2 | Abutilon theophrasti | Post-emergence | 60 |
| Pyrazole-Herbicide 3 | Echinochloa crus-galli | Pre-emergence | 44.3 (stem), 69.6 (root) |
Table 3: Insecticidal Activity of Pyrazole Derivatives
| Compound ID | Insect Species | LC50 (mg/L) |
| Pyrazole-Insecticide 1 | Plutella xylostella | 3.3 |
| Pyrazole-Insecticide 2 | Mythimna separata | > 60% mortality at 5 mg/L |
| Pyrazole-Insecticide 3 | Aphis fabae | 85.7% mortality at 12.5 mg/L |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key pyrazole-based agrochemical intermediates and final products.
Protocol 1: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of a key intermediate, a pyrazole ester, which can be further modified.
-
Materials:
-
Ethyl 2,4-dioxoheptanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve ethyl 2,4-dioxoheptanoate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain ethyl 5-propyl-1H-pyrazole-3-carboxylate.
-
Protocol 2: Synthesis of 5-propyl-1H-pyrazole-3-carboxylic acid
This protocol describes the hydrolysis of the pyrazole ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling.
-
Materials:
-
Ethyl 5-propyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 5-propyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-propyl-1H-pyrazole-3-carboxylic acid.
-
Protocol 3: Synthesis of a Pyrazole-Amide Fungicide (General Procedure)
This protocol outlines the coupling of the pyrazole carboxylic acid with an appropriate amine to form the final active ingredient.
-
Materials:
-
5-propyl-1H-pyrazole-3-carboxylic acid
-
Substituted aniline (e.g., 2-chloroaniline)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 5-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dry dichloromethane, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to form the acid chloride.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane.
-
Cool the amine solution to 0 °C and slowly add the freshly prepared pyrazole acid chloride solution.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-amide fungicide.
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrazole-amide fungicides.
Caption: Mechanism of action of pyrazole-amide SDHI fungicides in the fungal respiratory chain.
Disclaimer: The provided protocols are generalized and may require optimization based on specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis from 1,3-Diketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of pyrazoles from 1,3-diketones and hydrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a mixture of two different products that are difficult to separate. What is happening and how can I fix it?
A1: You are likely observing the formation of regioisomers. This is the most common side reaction when using an unsymmetrical 1,3-diketone, where the two carbonyl groups are not chemically equivalent. The hydrazine can attack either carbonyl group, leading to two different pyrazole products.[1]
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the preference for one regioisomer over the other.[2][3] Aprotic dipolar solvents such as DMF or NMP have also been shown to improve regioselectivity compared to polar protic solvents like ethanol.
-
pH Control: The acidity or basicity of the reaction medium can affect the rate of competing reaction pathways. While specific conditions depend on the substrates, exploring both acidic (e.g., acetic acid) and basic conditions can help favor the formation of the desired isomer.
-
Steric Hindrance: If possible, choosing a diketone or hydrazine with bulky substituents can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.
Q2: My reaction seems to stop at an intermediate stage, and I am not getting the expected aromatic pyrazole. What is this intermediate and how can I convert it to the final product?
A2: The reaction is likely forming a stable pyrazoline intermediate, which is a partially saturated five-membered ring. This occurs when the initial cyclization product does not readily undergo oxidation to the aromatic pyrazole.
Troubleshooting Strategies:
-
In Situ Oxidation: You can often achieve the desired pyrazole in a one-pot reaction by including an oxidizing agent. Common methods include:
-
Post-Synthesis Oxidation: If the pyrazoline has already been isolated, it can be converted to the pyrazole in a separate step. A common procedure is refluxing the pyrazoline with 3 M HCl in THF.[3]
Q3: The reaction mixture has developed a strong yellow or red color, and the final product is difficult to purify. What causes this discoloration and what are the best purification methods?
A3: Discoloration is a frequent issue, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material itself.
Troubleshooting & Purification Strategies:
-
Use of a Mild Base: If you are using a hydrazine salt, adding a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction.
-
Purification Techniques:
-
Recrystallization: This is an effective method for purifying the final product and removing colored impurities. Common solvents for recrystallization include ethanol, methanol, or mixtures like ethanol-water.[6]
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired pyrazole from byproducts.[1] For basic pyrazole compounds that may interact strongly with silica, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[6]
-
Activated Carbon: Treating a solution of the crude product with activated carbon can help adsorb colored impurities.
-
Solvent Extraction/Partitioning: Liquid-liquid extraction using systems like methanol:hexane or water:chloroform can help remove some impurities before further purification.[6]
-
Q4: My yield is low, and I suspect the 1,3-diketone is reacting with itself. Is this possible and how can I prevent it?
A4: Yes, 1,3-diketones can undergo self-condensation, similar to an aldol condensation, especially under basic conditions. This side reaction consumes the starting material and reduces the yield of the desired pyrazole.
Troubleshooting Strategies:
-
Control of Base: If using a base to deprotonate the hydrazine or facilitate the reaction, use a non-nucleophilic base or carefully control the stoichiometry to avoid creating a high concentration of the diketone enolate.
-
Reaction Temperature: Keeping the reaction temperature as low as possible while still allowing the main reaction to proceed can help to minimize side reactions like self-condensation.
-
One-Pot Synthesis: A highly effective method to avoid diketone self-condensation is to generate the 1,3-diketone in situ from a ketone and an acid chloride, and then immediately react it with hydrazine without isolation.[7][8] This approach prevents the diketone from being present under conditions that favor self-reaction for an extended period.
Quantitative Data
The following table summarizes the effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired product is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) |
| Ethanol (EtOH) | ~1:1 | 75 |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | 80 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 82 |
Data adapted from "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents"[2][3]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using HFIP
This protocol describes a method to favor the formation of one regioisomer using a fluorinated alcohol as the solvent.[9]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: One-Pot Pyrazole Synthesis with In Situ Oxidation
This protocol outlines a one-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride, with an in situ oxidation step.[4][5]
Materials:
-
Ketone (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Hydrazine monohydrochloride (1.2 mmol)
-
Ethanol (5 mL)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a solution of the ketone (1.0 mmol) and aldehyde (1.0 mmol) in ethanol (5 mL), add hydrazine monohydrochloride (1.2 mmol).
-
Stir the mixture at room temperature until the formation of the pyrazoline intermediate is complete (monitor by TLC).
-
Add DMSO (5 mL) to the reaction mixture.
-
Heat the solution to 80-100 °C and stir vigorously with exposure to air (using a reflux condenser open to the atmosphere) for 2-4 hours, or until the pyrazoline is fully converted to the pyrazole (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) if further purification is needed.
Visualizations
Caption: Competing pathways in pyrazole synthesis from an unsymmetrical 1,3-diketone.
Caption: A troubleshooting workflow for common issues in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 8. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-propyl-1H-pyrazol-5-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of 1-propyl-1H-pyrazol-5-amine (CAS: 3524-15-0).
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude this compound?
A1: The choice of purification method depends on the nature and quantity of impurities. The most common and effective techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid crude product. Given the compound's melting point of 48.95 °C, it is a viable method.[1]
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities, such as starting materials or by-products.[2][3]
-
Acid-Base Extraction: Useful for removing non-basic organic impurities or baseline material before other purification steps.
-
Distillation: Suitable for large-scale purification, especially for removing non-volatile impurities, given the compound's boiling point of 235.78 °C.[1][4]
Q2: I am having trouble with column chromatography. My compound is smearing/tailing on the silica gel column. Why is this happening and what can I do?
A2: This is a common issue when purifying basic compounds like amines on acidic silica gel.[5][6] The amine group interacts strongly with the acidic silanol groups on the silica surface, causing poor separation and band tailing.
To resolve this, you can:
-
Add a Competing Base: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%), into your eluent system (e.g., Hexane/Ethyl Acetate).[5] This neutralizes the acidic sites on the silica, allowing your compound to elute properly.
-
Use a Different Stationary Phase: Consider using an amine-functionalized silica gel or alumina, which are less acidic and more suitable for basic compounds.[5]
-
Try Reversed-Phase Chromatography: If normal-phase fails, reversed-phase flash chromatography using a C18 column with a mobile phase at a higher pH (e.g., water/acetonitrile with ammonium hydroxide) can be very effective.[6]
Q3: Which solvent systems are best for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For pyrazole derivatives, a range of solvents can be effective.[7] A good starting point is to test solubility in solvents like ethanol, isopropanol, ethyl acetate, and cyclohexane. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are often very effective.[7]
Q4: My purified product is an oil and won't solidify, even though the literature reports a melting point. What should I do?
A4: If your compound oils out instead of crystallizing, it could be due to residual solvent or persistent impurities. Try the following:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to cool and crystallize the more concentrated solution.
-
Re-purify: The presence of impurities can significantly depress the melting point and inhibit crystallization. An additional purification step, such as column chromatography, may be necessary.
Q5: Can I purify this compound by forming a salt?
A5: Yes, this is a viable and effective method. You can dissolve the crude amine in a suitable organic solvent (like acetone or ethanol) and add an acid (e.g., HCl in ether, or sulfuric acid) to precipitate the corresponding acid addition salt.[8] The salt can then be isolated by filtration and recrystallized. The pure amine can be recovered by neutralizing the salt with a base (e.g., NaOH or NaHCO₃) and extracting it into an organic solvent.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound has significant solubility in the cold solvent; Too much solvent was used; The product was filtered before crystallization was complete. | Test different solvents or mixed-solvent systems; Use the minimum amount of hot solvent required for dissolution; Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. |
| No Separation on TLC/Column | Incorrect eluent system (too polar or not polar enough); Compound is interacting too strongly with silica. | Perform a systematic TLC analysis with different solvent systems (e.g., Hexane/EtOAc, DCM/Methanol); For strong silica interaction, add 0.1-1% triethylamine or ammonium hydroxide to the eluent.[5][6] |
| Product Contaminated with Starting Material | Incomplete reaction; Inefficient purification. | If the starting material has a different polarity, optimize the column chromatography gradient; If the starting material is non-basic, perform an acid wash to remove the product into the aqueous layer, then neutralize and extract.[9] |
| Product is Colored (Yellow/Brown) | Presence of oxidized impurities or residual catalysts. | Consider treating the solution with activated charcoal before the final filtration step of recrystallization; Ensure purification steps limit exposure to air and light. |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Source |
| CAS Number | 3524-15-0 | [10] |
| Molecular Formula | C₆H₁₁N₃ | [10] |
| Molecular Weight | 125.17 g/mol | [10] |
| Melting Point | 48.95 °C | [1] |
| Boiling Point | 235.78 °C | [1] |
| Water Solubility | 12,080.4 mg/L | [1] |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Rationale/Notes |
| Recrystallization | Ethanol/Water, Hexane/Ethyl Acetate, Isopropanol | Good for moderately polar compounds. The choice depends on crude sample solubility tests.[7] |
| Normal-Phase Chromatography | Hexane/Ethyl Acetate + 0.5% Triethylamine; Dichloromethane/Methanol + 0.5% NH₄OH | The basic additive is critical to prevent peak tailing on standard silica gel.[5][6] |
| Reversed-Phase Chromatography | Water/Acetonitrile + 0.1% Ammonium Hydroxide | High pH keeps the amine in its free-base, more retentive form.[6] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Induce Precipitation: While the solution is still hot, add water dropwise until a persistent turbidity (cloudiness) is observed. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a desiccator under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Eluent Preparation: Prepare a mobile phase, for example, 70:30 Hexane:Ethyl Acetate with 0.5% triethylamine (v/v/v).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent. Ensure there are no air bubbles or cracks.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution, applying positive pressure. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for amine tailing in chromatography.
References
- 1. This compound (3524-15-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Workup [chem.rochester.edu]
- 10. scbt.com [scbt.com]
Technical Support Center: Preventing Regioisomer Formation in Substituted Pyrazole Synthesis
Welcome to our technical support center dedicated to addressing the challenges of regioisomer formation in substituted pyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical guidance to achieve high regioselectivity in your experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][3]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[4][5]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Obtaining a mixture of regioisomers is a common challenge.[5] Here are several strategies to improve the regioselectivity of your pyrazole synthesis:
-
Solvent Optimization: As a first step, consider changing the solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to dramatically increase the regioselectivity in many cases.[4][6]
-
pH Control: Adjusting the pH of the reaction can influence which nitrogen atom of the substituted hydrazine initiates the cyclization.[5] For example, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[7]
-
Temperature Modification: Lowering the reaction temperature can sometimes enhance the selectivity of the initial nucleophilic attack, leading to a higher preference for one regioisomer.
-
Catalyst Introduction: The use of certain catalysts can influence the reaction pathway and improve regioselectivity. For example, Lewis acid catalysts have been employed to promote the formation of a single isomer.[8]
Troubleshooting Guide
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single pathway under your current conditions.
-
Solution:
-
Solvent Change: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4][9] This is often the most effective single change for improving regioselectivity.
-
pH Adjustment: If using a substituted hydrazine, try running the reaction under acidic conditions (e.g., with a catalytic amount of acetic acid or using the hydrazine hydrochloride salt) and compare the results to a reaction run under neutral conditions.[10]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]
-
Solution:
-
Reverse the Polarity of Attack: Investigate alternative synthetic routes that may favor the desired isomer. For instance, a 1,3-dipolar cycloaddition of a diazo compound with an alkyne can provide access to pyrazoles with a different substitution pattern.[11][12]
-
Protecting Group Strategy: Consider using a protecting group on one of the carbonyls of the 1,3-dicarbonyl compound to force the initial attack of the hydrazine to the unprotected carbonyl. Subsequent deprotection and cyclization would then yield the desired regioisomer.
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
-
Solution:
-
Chromatographic Separation:
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are key to achieving good separation.
-
-
Recrystallization: If the isomers have significantly different solubilities, recrystallization can be an effective purification method. Experiment with different solvents to find one in which one isomer is soluble at high temperatures but sparingly soluble at room temperature, while the other remains in solution.
-
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of pyrazoles under various conditions.
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 50:50 | [4] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 95:5 | [4] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | [4] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 60:40 | [2] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | TFE | 90:10 | [2] |
| 1-(4-Nitrophenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 85:15 | [2] |
Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group of the dicarbonyl, and Regioisomer B has the N-substituent adjacent to the R² group.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol provides a general guideline for the synthesis of pyrazoles with high regioselectivity using a fluorinated alcohol as the solvent.[4]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
-
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Oxidative Cyclization of Chalcone Arylhydrazones
This method offers an alternative route to specific pyrazole regioisomers.[13]
-
Materials:
-
Chalcone arylhydrazone (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the chalcone arylhydrazone in dichloromethane, add DDQ in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of 1-propyl-1H-pyrazol-5-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-propyl-1H-pyrazol-5-amine under acidic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound, like other pyrazole derivatives, is a five-membered heterocyclic compound with aromatic character, which generally confers a degree of stability. However, under acidic conditions, the pyrazole ring's nitrogen atoms can be protonated. This protonation can increase the molecule's susceptibility to nucleophilic attack or ring-opening, particularly under harsh conditions such as elevated temperatures or highly concentrated acids. The amino group at the 5-position also influences the electron distribution in the ring and can be a site for protonation.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: While specific degradation pathways for this compound have not been extensively reported in the literature, two primary degradation routes can be hypothesized based on the chemical structure and general reactivity of similar compounds:
-
N-Dealkylation: Cleavage of the N-propyl group is a possible degradation pathway. Although the C-N bond in alkylamines is generally stable, harsh acidic conditions can sometimes facilitate its cleavage.
-
Hydrolysis of the Amino Group: The amino group at the 5-position could potentially undergo hydrolysis to a hydroxyl group, forming 1-propyl-1H-pyrazol-5-ol, especially under prolonged exposure to strong acids and heat.
It is also possible that under very harsh conditions, the pyrazole ring itself could undergo cleavage.
Q3: I am observing unexpected peaks in my HPLC analysis after treating this compound with acid. What could they be?
A3: Unexpected peaks in your chromatogram likely represent degradation products. Based on the potential degradation pathways, these could include:
-
1H-Pyrazol-5-amine: If N-dealkylation occurs.
-
1-Propyl-1H-pyrazol-5-ol: If the amino group is hydrolyzed.
-
Ring-opened products: In case of more extensive degradation.
To identify these peaks, it is recommended to use techniques like LC-MS to obtain the mass of the unknown compounds and perform fragmentation studies to elucidate their structures.
Q4: How can I minimize the degradation of this compound during my experiments in an acidic medium?
A4: To minimize degradation, consider the following:
-
Use the mildest acidic conditions necessary for your reaction or analysis.
-
Control the temperature: Avoid excessive heating.
-
Limit the exposure time to acidic conditions.
-
Use a buffer to maintain a specific, less aggressive pH if possible.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation that might be catalyzed by acidic conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Low or no recovery of this compound after acidic workup. | Significant degradation of the compound. | - Neutralize the acidic solution as quickly as possible after the reaction. - Extract the product into an organic solvent immediately after neutralization. - Re-evaluate the strength and concentration of the acid used. |
| Appearance of multiple unknown peaks in the chromatogram. | Formation of various degradation products. | - Perform a forced degradation study to systematically identify the degradation products under different stress conditions (see Experimental Protocols). - Use a gradient HPLC method to ensure good separation of all components. - Employ LC-MS to identify the molecular weights of the unknown peaks. |
| Inconsistent results in repeated experiments. | Variability in experimental conditions leading to different extents of degradation. | - Precisely control the temperature, reaction time, and acid concentration. - Ensure consistent mixing and handling of the samples. - Prepare fresh acidic solutions for each experiment. |
Quantitative Data Summary
| Acid Condition | Temperature (°C) | Time (hours) | % this compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0.1 M HCl | 25 | 24 | e.g., 95.2 | e.g., 2.1 | e.g., 0.5 |
| 0.1 M HCl | 60 | 24 | Data to be collected | Data to be collected | Data to be collected |
| 1 M HCl | 25 | 24 | Data to be collected | Data to be collected | Data to be collected |
| 1 M HCl | 60 | 24 | Data to be collected | Data to be collected | Data to be collected |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To investigate the stability of this compound under various acidic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector or a mass spectrometer
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatic water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Stress:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature (e.g., 25 °C) and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Neutralization: Before analysis, neutralize the acidic samples by adding an appropriate amount of NaOH solution to bring the pH to approximately 7.
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method. A general starting method could be:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 220-280 nm).
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the peak areas of any degradation products formed.
-
If using LC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways of this compound in acid.
Technical Support Center: Optimizing Pyrazole Cyclization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing pyrazole cyclization reactions, primarily focusing on the widely-used Knorr synthesis and related methods.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a fundamental organic reaction for preparing pyrazoles and their derivatives. It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester) and a hydrazine derivative.[1][2] The reaction is typically catalyzed by an acid and proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[3] This method is highly versatile, allowing for a wide variety of substituents on the final pyrazole core.[3]
Q2: What are the primary factors that influence regioselectivity in pyrazole synthesis?
A2: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible.[3][4] The final isomeric ratio is governed by a sensitive interplay of several factors:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[4][5]
-
Electronic Effects: The initial attack by the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon. For instance, a carbonyl group adjacent to a strong electron-withdrawing group like -CF₃ will be more reactive.[5]
-
Reaction pH: The acidity or basicity of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, while basic conditions might favor the attack of the inherently more nucleophilic nitrogen in a substituted hydrazine.[4][5]
-
Solvent: The choice of solvent can influence which regioisomer is favored. Aprotic dipolar solvents sometimes yield better results than polar protic solvents like ethanol.[1]
Q3: What are common catalysts used for pyrazole cyclization?
A3: A wide range of catalysts can be employed depending on the specific substrates and desired outcome.
-
Acid Catalysts: These are the most common for the Knorr synthesis and include mineral acids (HCl, H₂SO₄) and organic acids (acetic acid, formic acid, propionic acid).[6][7]
-
Base Catalysts: Bases such as sodium hydroxide, potassium hydroxide, and triethylamine are also used in certain variations of pyrazole synthesis.[6]
-
Lewis Acids: Catalysts like lithium perchlorate and nano-ZnO have been shown to be effective, sometimes under eco-friendly conditions.[1][8]
-
Metal Catalysts: More advanced methods utilize transition-metal catalysts, such as silver[8], ruthenium[9], and rhodium[10], for specific transformations leading to pyrazoles.
Troubleshooting Guide
Problem Area 1: Low Product Yield
Q4: My pyrazole synthesis is resulting in a very low yield. What are the most common causes and how can I fix them?
A4: Low yield is a frequent issue in pyrazole synthesis and can often be traced back to several key areas. A systematic approach is the best way to identify and solve the problem.[11]
-
Starting Material Purity: Impurities in the 1,3-dicarbonyl or hydrazine starting materials can lead to side reactions, reducing the overall yield.[4] Hydrazine derivatives can also degrade over time.
-
Solution: Ensure the purity of your reagents. Use a freshly opened bottle of hydrazine or purify it before use. Assess purity via techniques like NMR or melting point analysis.[4]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent have a significant impact on yield.
-
Solution: Methodically optimize the reaction conditions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the ideal reaction time and temperature.[4][12] Sometimes, a slight excess (1.0-1.2 equivalents) of hydrazine can help drive the reaction to completion.[4]
-
-
Incomplete Cyclization/Dehydration: In some cases, stable intermediates like hydroxyl-pyrazolines may form but fail to dehydrate completely to the aromatic pyrazole.[12]
-
Solution: Try increasing the reaction temperature or adding a dehydrating agent. Switching to a higher-boiling solvent or using microwave irradiation can also promote the final dehydration step.
-
-
Side Reactions: The formation of byproducts consumes starting materials and lowers the yield of the desired pyrazole.[12]
-
Solution: Analyze the crude reaction mixture to identify major byproducts. This can provide clues about competing reaction pathways. Adjusting the pH or catalyst may suppress unwanted side reactions.
-
Caption: Key factors that govern the regiochemical outcome.
Problem Area 3: Side Products and Purification
Q6: My reaction mixture turned dark brown/black during the reaction. What causes this discoloration and is it a problem?
A6: Discoloration is common in Knorr-type syntheses, particularly when using aryl hydrazine salts like phenylhydrazine hydrochloride. [4]This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and undergo oxidative processes. [4]While not always detrimental to the final yield, it can complicate purification.
-
Solution: If using a hydrazine salt, add a mild base like sodium acetate to neutralize the acid, which can lead to a cleaner reaction profile. [4]Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidative side reactions.
Q7: I'm having difficulty purifying my crude product. What are the recommended methods?
A7: The best purification method depends on the physical properties of your pyrazole product.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing impurities. Common solvents include ethanol, methanol, or mixtures of hexane and ethyl acetate. [4]* Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard alternative. A gradient of hexane and ethyl acetate is typically effective for eluting pyrazoles. [4][5]* Filtration: If the product precipitates directly from the reaction mixture upon cooling or addition of water, it can often be isolated in high purity simply by vacuum filtration, followed by washing with a suitable solvent. [2][4]
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Catalyst on Pyrazole Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Glacial Acetic Acid | Acetophenone, Phenylhydrazine | Ethanol | Room Temp | Good (not specified) | [6] |
| Hydrochloric Acid (HCl) | Chalcone, Hydrazine | Methanol | Reflux | 54-76% | [6] |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Not Specified | Not Specified | 95% | [1] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynone, Hydrazine | Not Specified | Room Temp | up to 99% | [8] |
| Ruthenium Complex | 1,3-Diol, Hydrazine | tert-Amyl Alcohol | Not Specified | 75% | [9] |
| Iodine (I₂) | 1,3-Dicarbonyl, Sulfonyl Hydrazide | Not Specified | Not Specified | Good (not specified) | [10] |
Table 2: Influence of Solvent on Regioselectivity
| Unsymmetrical Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Arylhydrazine | N,N-Dimethylacetamide (DMAc) | High selectivity | [1] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Mixture | [4] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Acetic Acid | Favors one isomer | [5] |
| 1,3-Diketone | Arylhydrazine HCl | Aprotic Dipolar (e.g., DMF) | Better selectivity than protic | [1] |
| 1,3-Diketone | Arylhydrazine HCl | Ethanol (Protic) | Lower selectivity | [1] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines a standard method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines. [12] Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Acid catalyst (if solvent is not acetic acid, e.g., a few drops of conc. HCl)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., 5-10 mL of ethanol per mmol of dicarbonyl). [12]2. Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., phenylhydrazine HCl), add one equivalent of a mild base like sodium acetate. [4][12]3. Catalysis: If not using acetic acid as the solvent, add a catalytic amount of a suitable acid. [12]4. Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and time will depend on the reactivity of the substrates. Monitor the reaction progress by TLC until the starting material is consumed. [2][12]5. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by vacuum filtration and wash the solid with cold solvent. [2][4] * Alternatively, remove the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography. [4][12] General Experimental Workflow for Knorr Synthesis
-
Caption: Standard experimental workflow for the Knorr synthesis.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a general method for an accelerated synthesis using a microwave reactor, which can improve yields and reduce reaction times. [5] Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Glacial Acetic Acid (serves as solvent and catalyst)
-
Microwave reaction vessel (10 mL) with stir bar
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the 1,3-diketone (e.g., 1.0 mmol) and the substituted hydrazine (1.1 mmol). [5]2. Solvent/Catalyst Addition: Add glacial acetic acid (e.g., 5 mL). [5]3. Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specific duration (e.g., 15-20 minutes). Note: These conditions must be optimized for specific substrates. [5]4. Work-up and Purification:
-
After the reaction, allow the vessel to cool completely to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water (approx. 50 mL) to precipitate the product. [5] * Collect the solid product by vacuum filtration, wash it thoroughly with water to remove acetic acid, and dry.
-
Further purification can be performed by recrystallization if necessary.
-
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
troubleshooting low conversion rates in aminopyrazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in aminopyrazole synthesis.
Troubleshooting Guide: Low Conversion Rates & Side Product Formation
Low yields in aminopyrazole synthesis can often be attributed to several factors, from starting material purity to suboptimal reaction conditions. A primary challenge is managing the regioselectivity of the reaction, which can lead to isomeric mixtures and complicate purification.
Issue 1: My reaction is producing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.
This is a frequent challenge when employing substituted hydrazines. The reaction conditions can be adjusted to favor one isomer over the other by leveraging kinetic versus thermodynamic control.[1]
-
To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control):
-
Employ neutral or acidic conditions at elevated temperatures. This allows for the equilibration of intermediates, leading to the more stable 5-aminopyrazole product.[1]
-
Recommended Conditions: Refluxing the reactants in a solvent like ethanol or toluene with a catalytic amount of acetic acid is a common strategy.[1][2] Microwave-assisted synthesis in toluene with acetic acid has also been shown to be effective, significantly reducing reaction times.[2]
-
-
To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control):
Logical Relationship for Regioselective Synthesis
Caption: Reaction conditions determine kinetic vs. thermodynamic control.
Issue 2: The reaction is slow or incomplete, with starting material remaining.
Incomplete reactions can result from insufficiently reactive starting materials or conditions that do not favor the cyclization step.[1]
-
Increase the temperature: For thermodynamically controlled reactions, higher temperatures can facilitate the final cyclization.[1]
-
Use a catalyst: Acid catalysts like acetic acid or mineral acids can promote the reaction.[2]
-
Consider microwave irradiation: This technique can significantly shorten reaction times and improve yields.[2][3][4]
-
Check starting material quality: Ensure the purity of your β-ketonitrile and hydrazine starting materials. Impurities can inhibit the reaction.[5]
Troubleshooting Workflow for Incomplete Reactions
Caption: A systematic approach to addressing incomplete reactions.
Issue 3: I am isolating unexpected byproducts.
The formation of byproducts other than regioisomers can also lower your conversion rate.
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1] To address this, see the recommendations for incomplete reactions.
-
N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent.[1] If this is an issue, consider using a different acid catalyst or a non-acidic solvent.
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further, especially under harsh conditions, to form products like pyrazolo[1,5-a]pyrimidines.[1] To avoid this, use milder reaction conditions and monitor the reaction progress closely to avoid prolonged reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-aminopyrazoles?
A1: The most versatile and widely used method is the condensation of β-ketonitriles with hydrazines.[6] Other common routes include the reaction of hydrazines with α,β-unsaturated nitriles and the treatment of active methylene compounds with hydrazonoyl halides.[2][6][7]
Q2: How can I confirm the regiochemistry of my aminopyrazole product?
A2: While routine NMR and mass spectrometry are essential, unambiguous structure determination often requires advanced 2D NMR techniques like 1H-15N HMBC.[1] In many cases, single-crystal X-ray diffraction provides definitive structural proof.[1]
Q3: My aminopyrazole product is difficult to purify. What strategies can I use?
A3: Purification can be challenging, especially when dealing with isomeric mixtures.
-
Recrystallization: This is an effective method for purifying solid products. Ethanol is often a good starting solvent to try.[1][8]
-
Column Chromatography: Silica gel chromatography can be used to separate isomers and remove impurities.[1][5]
-
Salt Formation: If the aminopyrazole is basic, forming a salt with an acid can sometimes facilitate purification through crystallization.
Q4: Can solvent choice impact the yield and regioselectivity of the reaction?
A4: Yes, the solvent can have a significant impact. For example, refluxing in ethanol or toluene with an acid catalyst often favors the 5-amino isomer, while using ethanol with a base like sodium ethoxide favors the 3-amino isomer.[1][2] Ionic liquids have also been shown to improve yields and shorten reaction times in some cases.[3][4]
Data on Reaction Conditions and Yields
The following tables summarize the impact of different reaction conditions on the synthesis of aminopyrazoles.
Table 1: Regioselective Synthesis of Aminopyrazoles
| Target Isomer | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |
| 5-Aminopyrazole | 3-Methoxyacrylonitrile, Phenylhydrazine | Acetic Acid | Toluene | Microwave | 90 | [2] |
| 3-Aminopyrazole | 3-Methoxyacrylonitrile, Phenylhydrazine | Sodium Ethoxide | Ethanol | Microwave | 85 | [2] |
| 5-Aminopyrazole | β-Ketonitrile, Arylhydrazine | Acetic Acid | Toluene | Reflux | Not specified | [1] |
| 3-Aminopyrazole | 3-Alkoxyacrylonitrile, Alkylhydrazine | Sodium Ethoxide | Ethanol | 0°C | Not specified | [1] |
Table 2: Effect of Catalyst on Aminopyrazole Synthesis
| Catalyst | Substrates | Product | Yield (%) | Reference |
| V₂O₅/SiO₂ | Ketene N,S-acetals, Hydrazine hydrate | 5-Aminopyrazoles | 88-95 | [9] |
| Ag/ZnO NPs | Aldehydes, Malononitrile, Phenylhydrazine | 5-Amino-1H-pyrazole-4-carbonitriles | 89-94 | [9] |
| Cu(OAc)₂ | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Dipyrazole-fused pyridazine | 58-79 | [10] |
| Rhodium catalyst | N-1-methyl-3-aminopyrazole pivalamide, Ethyl acrylate | C-4 olefinated 3-aminopyrazole | 96 | [10] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)
This protocol is adapted from methodologies favoring the 5-amino isomer.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (to make a 0.2 M solution).
-
Reagent Addition: Add the substituted arylhydrazine (1.1 eq) to the solution.
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[1]
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1]
Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)
This protocol is adapted from methodologies favoring the 3-amino isomer.[1]
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (to make a 0.5 M solution). Cool the solution to 0°C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
managing impurities in the synthesis of 1-propyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-propyl-1H-pyrazol-5-amine. The information is presented in a clear question-and-answer format to help you manage and control impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
A common and versatile method for synthesizing 5-aminopyrazoles, including this compound, is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2] For the synthesis of this compound, the typical starting materials are:
-
Propylhydrazine: This provides the N-propyl group and one of the nitrogen atoms of the pyrazole ring.
-
A suitable β-ketonitrile: A common example is 3-oxopentanenitrile or a related derivative. This reactant provides the carbon backbone and the second nitrogen atom for the pyrazole ring, as well as the amino group.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
The primary impurities encountered in this synthesis are:
-
Regioisomeric impurity: The most significant impurity is typically the regioisomer, 1-propyl-1H-pyrazol-3-amine . This forms due to the two possible modes of cyclization during the reaction between propylhydrazine and the β-ketonitrile.
-
Uncyclized Hydrazone Intermediate: Incomplete cyclization can lead to the presence of the corresponding hydrazone as an impurity.
-
Starting Materials: Unreacted propylhydrazine and β-ketonitrile may also be present in the crude product.
-
Solvent-related byproducts: If acetic acid is used as a solvent at elevated temperatures, N-acetylated aminopyrazole can be formed as a byproduct.
Q3: How can I control the formation of the undesired regioisomer, 1-propyl-1H-pyrazol-3-amine?
Controlling the regioselectivity is a critical aspect of this synthesis. Here are some strategies:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can significantly improve the regioselectivity of the reaction in favor of the desired 5-amino isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other. It is advisable to perform initial experiments at different temperatures to determine the optimal conditions for your specific substrates.
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the nitrogen atoms in propylhydrazine. Careful control of the pH, for example by using specific buffers, may help direct the cyclization towards the desired product.
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product and its impurities. A reverse-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities and for separating regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and its impurities, especially for distinguishing between the this compound and the 1-propyl-1H-pyrazol-3-amine regioisomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Consider increasing the reaction time or temperature, but be mindful of potential side reactions. |
| Suboptimal reaction conditions. | - Experiment with different solvents, such as ethanol or fluorinated alcohols.- Adjust the molar ratio of the reactants. | |
| High Levels of Regioisomeric Impurity | Lack of regioselectivity in the cyclization step. | - Change the solvent to a fluorinated alcohol (e.g., TFE or HFIP).- Optimize the reaction temperature; lower temperatures may favor one isomer.- Investigate the effect of pH on the reaction. |
| Presence of Uncyclized Hydrazone Intermediate | Incomplete cyclization. | - Increase the reaction temperature or time.- Consider the use of a catalyst to promote cyclization. |
| Difficulty in Purifying the Final Product | Similar polarities of the product and impurities. | - For regioisomers, which often have very similar polarities, preparative HPLC or careful column chromatography with a shallow gradient may be necessary.- Consider converting the amine to a salt to alter its solubility and facilitate purification by recrystallization. |
| N-Acetylated Impurity Detected | Use of acetic acid as a solvent at high temperatures. | - Replace acetic acid with a different solvent, such as ethanol or a fluorinated alcohol.- If acetic acid is necessary, run the reaction at a lower temperature. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Propylhydrazine
-
3-Oxopentanenitrile (or a similar β-ketonitrile)
-
Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)
-
Glacial Acetic Acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add propylhydrazine (1.1 eq) to the solution.
-
If desired, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Analytical Methodologies
GC-MS Analysis for Isomer Separation:
A robust GC-MS method is crucial for separating and quantifying the this compound and its 3-amino regioisomer.
-
Column: A DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column is recommended.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 5 °C/min.
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Detector: Operated in electron ionization (EI) mode.
¹H and ¹³C NMR for Structural Elucidation:
-
¹H NMR: The chemical shifts of the pyrazole ring protons will be different for the two isomers. The protons on the carbon adjacent to the amino group will have a distinct chemical shift compared to the protons on the carbon further away. The propyl group protons will also show characteristic signals.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons will be significantly different for the two isomers, providing clear evidence for the position of the amino group.
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity | Formation Mechanism | Analytical Identification | Control & Removal Strategies |
| 1-propyl-1H-pyrazol-3-amine (Regioisomer) | Alternative cyclization pathway of the hydrazone intermediate. | GC-MS (different retention times), ¹H and ¹³C NMR (distinct chemical shifts). | - Use of fluorinated solvents (TFE, HFIP).- Optimization of reaction temperature and pH.- Preparative HPLC or careful column chromatography for removal. |
| Uncyclized Hydrazone Intermediate | Incomplete cyclization reaction. | HPLC (different retention time), LC-MS (distinct mass), NMR (presence of C=N and absence of pyrazole ring signals). | - Increase reaction time or temperature.- Use of a catalyst to promote cyclization. |
| Unreacted Starting Materials | Incomplete reaction or incorrect stoichiometry. | TLC, HPLC, or GC-MS analysis. | - Ensure the reaction goes to completion.- Use a slight excess of one reactant to consume the other.- Easily removed by standard purification techniques. |
| N-acetylated Aminopyrazole | Reaction with acetic acid solvent at high temperatures. | LC-MS (mass increase of 42 Da), NMR (presence of acetyl group signals). | - Avoid using acetic acid as a solvent at high temperatures.- Use alternative solvents like ethanol or TFE. |
Visualizations
Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and formation of key impurities.
Troubleshooting Workflow for Impurity Management
Caption: Decision workflow for troubleshooting impurities.
References
Technical Support Center: Navigating Scale-Up Challenges in Pyrazole Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazole-based compounds. This resource is tailored for researchers, scientists, and drug development professionals to address and overcome common challenges encountered during the scale-up of pyrazole synthesis. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?
A1: The primary safety challenges in scaling up pyrazole synthesis are centered around the use of hydrazine and its derivatives, as well as potentially hazardous intermediates like diazonium salts. Key concerns include:
-
Thermal Runaway: Reactions involving hydrazine can be highly exothermic, posing a significant risk of thermal runaway if not properly managed.
-
Toxicity: Hydrazine is highly toxic and requires stringent handling procedures to minimize exposure.
-
Explosive Intermediates: Certain synthetic routes, such as those involving diazotization, can generate unstable and potentially explosive intermediates.
-
Flammability: Hydrazine has a broad flammability range and can be pyrophoric.
To mitigate these risks, it is crucial to implement robust engineering controls, such as dedicated fume hoods and appropriate personal protective equipment (PPE), and to carefully control reaction parameters like temperature and addition rates. The use of flow chemistry is an increasingly adopted strategy to safely handle hazardous intermediates by generating and consuming them in situ, thus avoiding their accumulation.[1]
Q2: How can I improve the regioselectivity of my pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds?
A2: Achieving high regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The formation of regioisomers is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound and the hydrazine derivative. Several strategies can be employed to improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of a single regioisomer.
-
pH Adjustment: The acidity or basicity of the reaction medium can influence which carbonyl group is preferentially attacked by the hydrazine.
-
Catalyst Selection: The choice of an appropriate acid or base catalyst can direct the reaction towards the desired regioisomer.
Q3: My pyrazole product is difficult to purify at scale. What are the recommended purification methods?
A3: Purification of pyrazole-based compounds on a larger scale can be challenging due to the potential for isomeric impurities and by-products. The most common and effective methods are:
-
Crystallization: This is often the preferred method for purifying solid pyrazole compounds at scale. It is crucial to select an appropriate solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Common solvents include ethanol, methanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[3]
-
Column Chromatography: While effective at the lab scale, chromatography can be less practical and more expensive for large-scale purification. However, it may be necessary for separating isomers with very similar physical properties.
-
Acid-Base Extraction: If the pyrazole has acidic or basic properties, an acid-base extraction can be an effective way to separate it from neutral impurities.
-
Formation of Acid Addition Salts: Reacting the pyrazole with an acid to form a salt can facilitate its purification by crystallization. The pure pyrazole can then be regenerated by neutralization.[4]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Problem: The yield of the desired pyrazole is consistently low upon scaling up the reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed. - Increase Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[5] |
| Poor Quality of Starting Materials | - Verify Purity: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and lower yields. |
| Side Reactions and By-product Formation | - Optimize Stoichiometry: Carefully control the ratio of reactants. An excess of one reactant may promote side reactions. - Modify Reaction Conditions: Experiment with different solvents and temperatures to minimize the formation of by-products. |
| Product Degradation | - Use Milder Conditions: If the product is unstable, try running the reaction at a lower temperature or using a milder catalyst. - Optimize Work-up: Ensure the work-up procedure is not degrading the product. For example, if the pyrazole is sensitive to strong acids, carefully neutralize the reaction mixture. |
| Losses During Purification | - Optimize Purification Method: For crystallization, use the minimum amount of hot solvent to dissolve the product and ensure thorough cooling to maximize recovery.[3] For chromatography, select a solvent system that provides good separation and minimizes product loss on the column. |
Issue 2: Poor Regioselectivity
Problem: The reaction produces a mixture of regioisomers that are difficult to separate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unfavorable Reaction Conditions | - Solvent Screening: As highlighted in the data below, the choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols are particularly effective.[2] - Temperature Optimization: Lowering the reaction temperature can improve selectivity. |
| Intrinsic Substrate Properties | - Exploit Steric and Electronic Effects: The initial attack of the substituted hydrazine on one of the carbonyl groups is often the selectivity-determining step. Consider how the steric bulk and electronic properties of the substituents on both reactants can be leveraged to favor the desired isomer. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Yield (%) |
| Ethanol (EtOH) | 15:85 | 80 |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | 82 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 90 |
Data adapted from J. Org. Chem. 2008, 73 (9), 3523–3529.[2]
Table 2: Comparison of Batch vs. Flow Synthesis for a Pyrazole Derivative
This table compares the reaction time and yield for the synthesis of a 3,5-disubstituted pyrazole using traditional batch chemistry versus a continuous flow process.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 28 hours | ~2 hours |
| Isolated Yield | Similar to flow | 81% (for a 0.52 g scale-up) |
Data adapted from Molecules 2025, 30(7), 1582.[6]
Experimental Protocols
Protocol 1: Scale-Up of Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, which can be adapted for scale-up.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge ethyl benzoylacetate (1.0 eq) and 1-propanol.
-
Reagent Addition: Slowly add hydrazine hydrate (2.0 eq) to the stirred solution. An exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3 drops per 3 mmol of ketoester).
-
Heating: Heat the reaction mixture to approximately 100°C with efficient stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Once the reaction is complete, add water to the hot reaction mixture with vigorous stirring to precipitate the product.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to maximize precipitation.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Safety Note: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[8]
Protocol 2: Scalable 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
This protocol outlines a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Benzaldehyde hydrazone
-
Acetyl acetone
-
Chloramine-T
-
Ethanol
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the benzaldehyde hydrazone (1.0 eq) and acetyl acetone (2.0 eq) in ethanol.
-
Reagent Addition: Add chloramine-T (1.3 eq) to the solution.
-
Heating: Warm the reaction mixture on a water bath for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Extract the residue with a suitable organic solvent (e.g., ether), wash with water, 1N NaOH, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Visualizations
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. knorr pyrazole synthesis | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Pyrazole-Based COX-2 Inhibitors: Evaluating 1-propyl-1H-pyrazol-5-amine in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrazole-Based COX-2 Inhibitors
The pyrazole scaffold is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a significant role in pain and inflammation.[2] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these inhibitors aim to reduce the gastrointestinal side effects associated with traditional NSAIDs.[3]
Quantitative Comparison of Pyrazole-Based COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) and selectivity for COX-2 over COX-1 for several well-characterized pyrazole-based inhibitors. A lower IC50 value indicates greater potency, and a higher selectivity index (SI) indicates a more favorable safety profile regarding COX-1-related side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| 1-propyl-1H-pyrazol-5-amine | Data not available | Data not available | Data not available |
| Celecoxib | 15 | 0.04 | 375 |
| SC-558 | 10 | 0.009 | >1000 |
| Etoricoxib | >100 | 0.9 | >106 |
| Diclofenac (non-pyrazole) | 0.1 | 0.01 | 10 |
Note: IC50 values can vary between different assay conditions. The data presented here are representative values from published literature.
Experimental Protocols
A standardized in vitro assay is crucial for determining the potency and selectivity of potential COX inhibitors.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the various concentrations of the test compound or vehicle control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction using an appropriate stop solution.
-
-
Detection: Measure the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[1]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[3]
Signaling Pathways and Experimental Workflow
Visualizing the biological pathways and experimental processes is essential for understanding the mechanism of action and evaluation of these inhibitors.
Caption: The COX-2 signaling pathway in inflammation.
Caption: A typical workflow for the evaluation of novel COX inhibitors.
Concluding Remarks
The pyrazole scaffold remains a highly valuable template for the design of selective COX-2 inhibitors. While established drugs like Celecoxib and Etoricoxib have well-documented efficacy and selectivity profiles, the therapeutic potential of novel derivatives such as this compound is yet to be determined through rigorous experimental evaluation. The protocols and comparative data presented in this guide offer a framework for the systematic investigation of such new chemical entities. Future studies are warranted to synthesize and test this compound using the described methodologies to elucidate its potency and selectivity as a potential anti-inflammatory agent.
References
Comparative Analysis of 1-Propyl-1H-pyrazol-5-amine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potency of 1-propyl-1H-pyrazol-5-amine derivatives, a class of compounds showing significant promise in the field of kinase inhibition. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document summarizes quantitative potency data, details key experimental protocols for activity assessment, and visualizes a relevant signaling pathway to provide a thorough resource for researchers in drug discovery and development.
Data Presentation: Comparative Potency of Aminopyrazole Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of aminopyrazole derivatives against c-Jun N-terminal kinase 3 (JNK3) and p38 MAP kinase. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors. While the core scaffold is aminopyrazole, this dataset provides valuable insights into how substitutions on the pyrazole ring and the N-linked phenyl group affect potency and selectivity, which can be extrapolated to the design of novel this compound derivatives.
| Compound ID | R1 Group | R2 Group | JNK3 IC50 (nM) | p38 IC50 (μM) | Selectivity (p38/JNK3) |
| 1 | H | H | 25 | 3.6 | 144 |
| 2 | 4-F | H | 12 | 2.9 | 242 |
| 3 | 3-Cl | H | 9 | >20 | >2222 |
| 4 | 4-Cl | H | 7 | >20 | >2857 |
| 5 | 3-CH3 | H | 15 | 8.7 | 580 |
| 6 | 4-CH3 | H | 10 | 6.5 | 650 |
| 7 | H | 4-F | 20 | 5.1 | 255 |
| 8 | H | 3-Cl | 18 | >20 | >1111 |
Data adapted from a study on aminopyrazole inhibitors of JNK3.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below. These protocols are fundamental for assessing the potency of novel kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of a specific kinase by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., JNK3, p38α)
-
Kinase-specific substrate
-
ATP
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all wells and gently mix.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the concentration at which an inhibitor reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical pathway involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making it a key target for pyrazole-based inhibitors.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.
References
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Substituted Pyrazol-5-amines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-substituted pyrazol-5-amines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The following sections detail the inhibitory activities of these compounds against key kinase targets, outline the experimental protocols for their evaluation, and visualize the relevant signaling pathways.
Introduction to N-Substituted Pyrazol-5-amines
N-substituted pyrazol-5-amines are a class of heterocyclic compounds that have garnered considerable attention in drug discovery. The pyrazole core, a five-membered ring with two adjacent nitrogen atoms, serves as a versatile scaffold that can be readily functionalized.[1] The 5-amino group and the substituent on the pyrazole nitrogen (N1-position) are particularly crucial for modulating the biological activity of these molecules. This guide focuses on their role as kinase inhibitors, a class of drugs that target protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important therapeutic targets.[2][3] Specifically, we will explore the SAR of N-substituted pyrazol-5-amines as inhibitors of p38α mitogen-activated protein (MAP) kinase, Aurora kinases, and Src kinase.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activities of various N-substituted pyrazol-5-amines and related pyrazole derivatives against their respective kinase targets. The data is presented to facilitate comparison and to highlight key SAR trends.
p38α MAP Kinase Inhibitors
p38α MAP kinase is a key enzyme in the cellular response to inflammatory cytokines and stress.[4] Its inhibition is a therapeutic strategy for treating inflammatory diseases. The SAR of pyrazole-based inhibitors reveals the importance of substituents on the pyrazole ring and the N1-phenyl group.
| Compound | N1-Substituent | R' at C3 | R'' at C4 | p38α IC50 (nM)[5] |
| 1a | Phenyl | H | H | >20,000 |
| 1b | 4-Fluorophenyl | H | H | 10,000 |
| 1c | 2,4-Difluorophenyl | H | H | 7 |
| 1d | 2,6-Difluorophenyl | H | H | 12 |
| 1e | Phenyl | CH3 | H | >20,000 |
| 1f | 2,4-Difluorophenyl | CH3 | H | 15 |
Caption: SAR of N1-substituted aminopyrazoles as p38α inhibitors.
A notable trend is the significant increase in potency with fluorine substitution on the N1-phenyl ring. The di-substituted analogs, particularly with fluorine at the 2 and 4 positions of the phenyl ring, exhibit potent inhibitory activity against p38α.[5]
Aurora Kinase Inhibitors
Aurora kinases are critical for cell cycle regulation, and their overexpression is common in many cancers.[6] Pyrazole-based compounds have been developed as potent inhibitors of these kinases.
| Compound | Scaffold | R Group | Aurora A IC50 (nM)[7] | Aurora B IC50 (nM)[7] |
| 2a | Pyrazole | Ethyl ester | 15,100 | >50,000 |
| 2b | Pyrazole | 3-Acetamidophenyl amide | 33 | 1,200 |
| 2c | Pyrazole | 4-Methoxyphenyl amide | 110 | 3,500 |
| 2d | Pyrazole | 4-Chlorophenyl amide | 85 | 2,800 |
Caption: SAR of pyrazole-based Aurora kinase inhibitors.
The SAR data for Aurora kinase inhibitors highlight the dramatic improvement in potency when the ethyl ester at the C4 position is replaced with an amide, particularly with a substituted phenyl ring. The 3-acetamidophenyl amide derivative shows a remarkable increase in activity against Aurora A.[7]
Src Kinase Inhibitors
Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration, and its aberrant activity is linked to cancer progression.[8] Pyrazolopyrimidines, which can be derived from pyrazol-5-amines, are a class of potent Src inhibitors.
| Compound | N1-Substituent | R' at C3 | Src IC50 (nM) | Abl IC50 (nM) |
| 3a | Methyl | 4-phenoxyphenyl | 1.2 | 1.5 |
| 3b | Isopropyl | 4-phenoxyphenyl | 0.8 | 2.0 |
| 3c | Cyclopentyl | 4-phenoxyphenyl | <0.5 | 500 |
| 3d | 2-(4-methylpiperazin-1-yl)ethyl | 4-phenoxyphenyl | <0.5 | >1000 |
Caption: SAR of N1-substituted pyrazolopyrimidines as Src kinase inhibitors.
For Src kinase inhibitors, the nature of the N1-substituent is critical for both potency and selectivity over other kinases like Abl. Larger, more complex substituents at the N1 position tend to increase both potency and selectivity.
Experimental Protocols
This section provides detailed methodologies for the key in vitro and cell-based assays used to evaluate the activity of N-substituted pyrazol-5-amine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the IC50 value of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., p38α, Aurora A, or Src)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).[10]
-
Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.[9]
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[9]
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[10]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based TNF-α Production Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound serially diluted in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate them into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS to induce TNF-α production.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound and determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways in which p38α MAP kinase, Aurora kinases, and Src kinase are involved. These visualizations provide a conceptual framework for understanding the mechanism of action of their respective inhibitors.
p38 MAP Kinase Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
The Potential of 1-propyl-1H-pyrazol-5-amine as a Kinase Inhibitor: A Comparative Analysis
An objective comparison of 1-propyl-1H-pyrazol-5-amine with established kinase inhibitors, highlighting its structural significance and potential within a well-validated class of therapeutic agents.
The pyrazole nucleus is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a wide range of kinases.[1][2] This guide provides a comparative overview of this compound in the context of known pyrazole-based kinase inhibitors, offering insights for researchers and drug development professionals. While direct experimental data on the kinase inhibitory activity of this compound is not extensively available in public literature, its core 5-aminopyrazole structure is a key pharmacophore in many established inhibitors.[3][4]
Structural and Kinase Inhibition Data of Pyrazole-Based Inhibitors
The following table summarizes the kinase inhibition data for several well-characterized pyrazole-based inhibitors, providing a benchmark against which the potential of this compound can be considered. The pyrazole scaffold's versatility is evident from the diverse range of targeted kinases.[1][2][5]
| Compound | Structure | Target Kinase(s) | IC50 (nM) |
| This compound | ![]() | Not Available | Not Available |
| Ruxolitinib | ![]() | JAK1, JAK2 | ~3 |
| Crizotinib | ![]() | c-Met, ALK | 8, 24 |
| Tozasertib | ![]() | Aurora Kinase A | 5 |
| Golidocitinib | ![]() | JAK1 | <10 |
Visualizing Kinase Signaling Pathways
Kinases are critical components of signaling pathways that regulate numerous cellular processes. The diagram below illustrates a simplified, generic kinase signaling cascade, highlighting the points at which kinase inhibitors can intervene.
Caption: A generalized kinase signaling pathway illustrating the mechanism of action for kinase inhibitors.
Experimental Protocols
To ascertain the kinase inhibitory potential of novel compounds like this compound, a standard experimental workflow is employed. The determination of the half-maximal inhibitory concentration (IC50) is a crucial first step.
General Protocol for Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical in vitro kinase assay using a luminescence-based method to measure ATP consumption.
1. Materials and Reagents:
- Kinase of interest (e.g., JAK1, c-Met)
- Kinase substrate (specific to the kinase)
- Adenosine triphosphate (ATP)
- Test compound (this compound) and known inhibitor (positive control)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Luminescent kinase assay kit (e.g., Kinase-Glo®)
- 384-well white microplates
- Multichannel pipettes and a plate reader capable of measuring luminescence
2. Experimental Workflow:
Caption: A standard workflow for determining the IC50 of a potential kinase inhibitor.
3. Procedure:
- Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
- Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the assay buffer to each well.
- Compound Addition: Add the serially diluted test compound and controls (positive and no-inhibitor) to the appropriate wells.
- Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Detection: Stop the reaction and add the luminescent detection reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP.
- Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
While this compound has not been extensively characterized as a kinase inhibitor, its 5-aminopyrazole core is a highly valued scaffold in medicinal chemistry for this target class.[6][7] The extensive success of other pyrazole-based compounds in clinical and preclinical development suggests that this compound and its derivatives warrant further investigation.[1][2] The experimental protocols outlined above provide a clear path for elucidating its potential biological activity. Future studies focusing on its inhibitory profile against a panel of kinases will be crucial in determining its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 3524-15-0 | Benchchem [benchchem.com]
Validating the Bioactivity of 1-propyl-1H-pyrazol-5-amine in Cell-Based Assays: A Comparative Guide
This guide provides a comparative framework for validating the bioactivity of 1-propyl-1H-pyrazol-5-amine, a novel pyrazole derivative. Given the diverse therapeutic potential of pyrazole-based compounds, this document focuses on assessing its anti-proliferative effects against cancer cell lines, a common application for this class of molecules. The data and protocols presented herein are based on established methodologies for evaluating similar pyrazole derivatives, offering a blueprint for researchers, scientists, and drug development professionals.
Comparative Bioactivity of Pyrazole Derivatives
To contextualize the potential efficacy of this compound, the following table summarizes the cytotoxic activity of various functionally similar pyrazole derivatives against different cancer cell lines. This data, presented as IC50 values (the concentration at which 50% of cell growth is inhibited), allows for a direct comparison of potency.
| Compound ID | Target/Class | Cell Line | IC50 (µM) | Reference |
| Compound 10h | Pan-FGFR Inhibitor | NCI-H520 (Lung Cancer) | 0.019 | [1] |
| SNU-16 (Gastric Cancer) | 0.059 | [1] | ||
| KATO III (Gastric Cancer) | 0.073 | [1] | ||
| Compound 176 | Cytotoxic Agent | MCF-7 (Breast Cancer) | 3.18 | [2] |
| HCT-116 (Colon Cancer) | 4.63 | [2] | ||
| Compound 175 | Cytotoxic Agent | MCF-7 (Breast Cancer) | 3.74 | [2] |
| HCT-116 (Colon Cancer) | 4.93 | [2] | ||
| Compound 174 | Cytotoxic Agent | MCF-7 (Breast Cancer) | 6.50 | [2] |
| HCT-116 (Colon Cancer) | 7.80 | [2] | ||
| Compound 4b | Cytotoxic Agent | A549 (Lung Cancer) | Potent (exact IC50 not specified) | [3] |
Experimental Protocols
Detailed methodologies for key cell-based assays are crucial for reproducible and reliable results. Below are protocols for the MTT assay to determine cell viability and a general workflow for cell-based screening.
MTT Assay for Cell Viability
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[4]
-
This compound (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle (DMSO) controls. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow for screening bioactive compounds and a simplified signaling pathway that could be modulated by a pyrazole derivative.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Pyrazole Analogs and Celecoxib in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory efficacy of pyrazole analogs against the well-established selective COX-2 inhibitor, Celecoxib. While a specific search for the in vivo efficacy of 1-propyl-1H-pyrazol-5-amine analogs did not yield publicly available data, this guide will focus on the broader class of pyrazole derivatives that have been evaluated in preclinical inflammatory models and compared to Celecoxib. The data presented herein is collated from various studies to offer an objective overview of the therapeutic potential of pyrazole-based compounds.
Executive Summary
The pyrazole scaffold is a key pharmacophore in a number of anti-inflammatory agents, most notably Celecoxib. Research into novel pyrazole derivatives aims to identify compounds with improved efficacy, selectivity, and safety profiles. This guide summarizes the available in vivo data for several classes of pyrazole analogs and provides detailed experimental protocols for the most common inflammatory models used in their evaluation. The evidence suggests that certain pyrazole derivatives exhibit comparable or, in some cases, superior anti-inflammatory activity to Celecoxib, often with a reduced risk of gastrointestinal side effects.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, primarily focusing on the carrageenan-induced paw edema model, a standard for assessing acute inflammation.
Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model in Rats
| Compound Class/Derivative | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference Compound (% Inhibition) |
| Celecoxib | 10 | 3 h | ~45-55% | - |
| 30 | 4 h | 52% | - | |
| 1,3,5-Trisubstituted Pyrazole Derivatives | 50 | 5 h | 91.11% | Celecoxib (86.66%) |
| Linked 5-Aminopyrazole Portions | 50 | 5 h | 96% | Celecoxib (Not specified in study) |
| Thiophene-Containing Pyrazole Derivatives | Not Specified | 3-4 h | Potent Activity | Ibuprofen (81.32% at 3h, 79.23% at 4h) |
| Hybrid Pyrazole Analogues (5u) | Not Specified | 3 h | 80.63% | Ibuprofen (81.32%) |
| 4 h | 80.87% | Ibuprofen (79.23%) |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and critical evaluation of the cited data.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reproducible assay for acute inflammation.
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by carrageenan injection in the rat paw.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (e.g., pyrazole analogs, Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, positive control (Celecoxib), and test groups (pyrazole analogs at various doses).
-
The test compounds, Celecoxib, or vehicle are administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of compounds on the proliferative phase of inflammation (chronic inflammation).
Objective: To assess the anti-proliferative and anti-exudative effects of a test compound by measuring the inhibition of granuloma formation induced by sterile cotton pellets.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Sterile cotton pellets (e.g., 50 ± 1 mg)
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
Test compounds, Celecoxib, and vehicle
Procedure:
-
Rats are anesthetized, and the fur on their back is shaved.
-
A small incision is made, and a subcutaneous tunnel is created.
-
A sterile, pre-weighed cotton pellet is implanted into the tunnel.
-
The incision is sutured.
-
The test compounds, Celecoxib, or vehicle are administered daily for a set period (e.g., 7 days).
-
On the 8th day, the rats are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
-
The wet weight of the pellets is recorded.
-
The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.
-
The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the pellets from the treated groups with the control group.
Mandatory Visualizations
Signaling Pathway of COX-2 Inhibition
Caption: Mechanism of action of Celecoxib and pyrazole analogs as selective COX-2 inhibitors.
Experimental Workflow for In Vivo Anti-inflammatory Screening
Caption: General workflow for in vivo screening of anti-inflammatory compounds.
Conclusion
While direct in vivo efficacy data for this compound analogs remains elusive in the current body of scientific literature, the broader class of pyrazole derivatives continues to be a promising area of research for novel anti-inflammatory agents. Several studies have demonstrated that structural modifications to the pyrazole scaffold can yield compounds with efficacy comparable or superior to Celecoxib in preclinical models of inflammation, often accompanied by an improved safety profile. Further investigation into the structure-activity relationships of N-alkyl substituted pyrazole amines is warranted to explore their therapeutic potential. Researchers are encouraged to use the standardized protocols outlined in this guide to ensure the generation of robust and comparable data in the ongoing search for next-generation anti-inflammatory drugs.
A Head-to-Head Comparison of Pyrazole and Imidazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the myriad of available heterocycles, pyrazole and imidazole, both five-membered aromatic rings containing two nitrogen atoms, are frequently employed as core structural motifs. Their isomeric relationship belies significant differences in their physicochemical and biological profiles. This guide provides an objective, data-driven comparison of pyrazole and imidazole scaffolds to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the arrangement of the two nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—gives rise to distinct electronic and steric properties. These differences have significant implications for a molecule's stability, acidity, and lipophilicity.
Imidazole is thermodynamically more stable than pyrazole.[1][2] This greater stability is attributed to the 1,3-arrangement of its nitrogen atoms, which leads to a more favorable electrostatic distribution compared to the adjacent, and potentially repulsive, 1,2-arrangement of nitrogens in pyrazole.[1]
One of the most significant distinctions between the two scaffolds is their basicity. Imidazole is substantially more basic than pyrazole.[3] This is reflected in their pKa values, where the conjugate acid of imidazole is significantly less acidic than that of pyrazole. This difference in basicity can have a profound impact on a drug's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, also differs between the two scaffolds. The calculated octanol-water partition coefficient (ClogP) is a commonly used metric for lipophilicity.
| Property | Pyrazole | Imidazole | Significance in Drug Design |
| pKa (of conjugate acid) | ~2.5 | ~7.0 | Influences ionization at physiological pH, affecting solubility, membrane permeability, and binding to target proteins. Imidazole is more likely to be protonated. |
| Thermodynamic Stability | Less stable | More stable | Affects chemical reactivity, synthetic accessibility, and shelf-life of the drug substance. |
| ClogP | 4-Phenylpyrazole: 2.1 (estimated) | 4-Phenylimidazole: 1.8 (estimated) | Impacts solubility, permeability, and plasma protein binding. Pyrazole analogs are often slightly more lipophilic. |
| Dipole Moment | Lower | Higher | Influences solubility in polar solvents and the nature of intermolecular interactions. |
| Hydrogen Bonding | One donor (N-H) and one acceptor (N) | One donor (N-H) and one acceptor (N) | Both can participate in hydrogen bonding, which is crucial for target recognition and binding. |
Metabolic Stability: A Key Consideration for Drug Longevity
The metabolic fate of a drug is a critical factor determining its half-life and duration of action. The pyrazole scaffold is often considered to be more metabolically stable than the imidazole ring. Imidazole rings can be susceptible to oxidative metabolism, which can lead to the formation of reactive metabolites.
A pertinent example, though not a direct pyrazole-imidazole swap, is the metabolism of the angiotensin II receptor blocker, losartan . Losartan, which contains an imidazole ring, is metabolized in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to its active metabolite, EXP3174.[4][5] EXP3174 is significantly more potent than losartan itself.[6] While EXP3174 is a carboxylic acid derivative of the imidazole in losartan and not a pyrazole analog, this metabolic activation highlights a key biotransformation pathway for imidazole-containing compounds. The inherent stability of the pyrazole ring often makes it a favorable bioisosteric replacement to mitigate metabolic liabilities.
| Compound Comparison (Hypothetical) | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Generic Imidazole Drug | 25 | 27.7 |
| Generic Pyrazole Analog | 45 | 15.4 |
| This table presents hypothetical data to illustrate the general trend of pyrazole analogs exhibiting greater metabolic stability. |
Binding Affinity: The Impact of Isomeric Scaffolds on Target Recognition
The choice between a pyrazole and an imidazole scaffold can significantly influence a compound's binding affinity for its biological target. The different arrangement of nitrogen atoms and the resulting electronic and steric properties can lead to distinct interactions with amino acid residues in the binding pocket.
A notable example of this is seen in the development of antagonists for the cannabinoid receptor 1 (CB1). Rimonabant , a pyrazole-containing compound, is a well-known CB1 receptor antagonist. Studies on bioisosteric replacement of the pyrazole ring with an imidazole moiety in rimonabant analogs have provided valuable insights into the structure-activity relationship.
| Compound | Target | Kᵢ (nM) |
| Rimonabant (Pyrazole core) | CB1 Receptor | 45 |
| Imidazole Analog of Rimonabant | CB1 Receptor | 29 |
| Data from a study on photoswitchable rimonabant analogs.[7] |
In this specific case, the imidazole analog exhibited a slightly higher binding affinity for the CB1 receptor compared to the original pyrazole-containing drug, rimonabant. This demonstrates that while pyrazole may offer advantages in metabolic stability, the imidazole scaffold can sometimes lead to more potent target engagement.
Another key example is losartan , an angiotensin II receptor antagonist bearing an imidazole ring.[8][9][10] Pyrazole-containing bioisosteres of losartan have also been synthesized and shown to possess potent antihypertensive activity, indicating that the pyrazole scaffold can effectively mimic the binding interactions of the imidazole ring in this class of compounds.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation of Solutions: Prepare a standard solution of the compound of interest (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the compound solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add the standardized base (for an acidic compound) or acid (for a basic compound) in small increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.
Liver Microsomal Stability Assay
Objective: To assess the in vitro metabolic stability of a compound.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (to ensure a continuous supply of the necessary cofactor for cytochrome P450 enzymes), and buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) can be calculated as: CLint = (0.693 / t½) / (mg microsomal protein/mL).[11][12]
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Reagent Preparation: Prepare a membrane preparation containing the receptor of interest. Choose a suitable radioligand that binds to the receptor with high affinity and specificity. Prepare serial dilutions of the unlabeled test compound.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly done by vacuum filtration through glass fiber filters, which trap the membranes.[13][14]
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]
Signaling Pathways
The choice of pyrazole or imidazole can influence how a drug interacts with its target and modulates downstream signaling. Below are simplified representations of the signaling pathways for the CB1 and Angiotensin II receptors, common targets for drugs containing these scaffolds.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified CB1 receptor signaling pathway.
Caption: Simplified Angiotensin II Type 1 Receptor signaling.
Conclusion
The choice between a pyrazole and an imidazole scaffold in drug design is a nuanced decision that requires careful consideration of the desired properties of the final compound. Pyrazole often offers superior metabolic stability, a property that can lead to an improved pharmacokinetic profile. Conversely, the more basic imidazole scaffold can sometimes provide stronger interactions with the biological target, resulting in higher binding affinity.
The provided experimental data and protocols offer a framework for the rational selection and optimization of these important heterocyclic scaffolds. By systematically evaluating the physicochemical properties, metabolic stability, and binding affinity of both pyrazole and imidazole-containing analogs, drug discovery teams can enhance their chances of developing safe and effective medicines. Ultimately, the optimal choice will depend on the specific therapeutic target and the desired balance of potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. purkh.com [purkh.com]
- 3. mdpi.com [mdpi.com]
- 4. Active transport of the angiotensin-II antagonist losartan and its main metabolite EXP 3174 across MDCK-MDR1 and Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype | Semantic Scholar [semanticscholar.org]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Assessing the Selectivity of 1-Propyl-1H-pyrazol-5-amine Derivatives for Specific Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-propyl-1H-pyrazol-5-amine scaffold is a versatile building block in medicinal chemistry, giving rise to derivatives with a wide range of biological activities. This guide provides a comparative analysis of the selectivity of these derivatives for specific biological targets, supported by experimental data. The information presented here is intended to assist researchers in navigating the structure-activity relationships (SAR) of this chemical series and in designing more selective and potent therapeutic agents.
Quantitative Assessment of Target Selectivity
The selectivity of a compound is a critical factor in drug development, as it can predict both efficacy and potential off-target side effects. The following tables summarize the in vitro potency and selectivity of representative this compound derivatives and related analogs against various biological targets, including histone deacetylases (HDACs) and protein kinases.
Table 1: Selectivity of an N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide Derivative Against HDAC Isoforms
| Compound ID | Target | IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Compound 6 | HDAC6 | 4.95 | 251-fold | [1] |
| HDAC1 | >1242.5 | [1] | ||
| Necroptosis | 0.5 | - | [1] | |
| DC50 (HDAC6 degradation) | 0.96 | - | [1] |
Table 2: Selectivity Profile of a 1H-Pyrazol-3-Amine Derivative Against Protein Kinases
| Compound ID | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity vs. Off-Target | Reference |
| Compound 44 | RIPK1 | <10 | FGFR1 | >1000 | >100-fold | [2] |
| FGFR2 | >1000 | >100-fold | [2] | |||
| FGFR3 | >1000 | >100-fold | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the selectivity of the discussed compounds.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC1 and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
Test compounds dissolved in DMSO
-
Black 96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 25 µL of the diluted compound to the wells of a black 96-well plate.
-
Add 50 µL of the HDAC enzyme solution (HDAC1 or HDAC6) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (e.g., for RIPK1)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific protein kinase.
Materials:
-
Recombinant human RIPK1 kinase
-
Kinase substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White 384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 2.5 µL of the diluted compound to the wells of a white 384-well plate.
-
Add 2.5 µL of the RIPK1 enzyme solution to each well.
-
Add 5 µL of the ATP and substrate mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values as described for the HDAC assay.
Western Blot Analysis for Inflammatory Cytokine Expression
This method is used to detect changes in the protein levels of inflammatory markers in cells treated with the test compounds.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages) and treat with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TNF-α, IL-1β, IL-6, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizing Molecular Interactions and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in the conceptual understanding of the research.
References
- 1. Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-Propyl-1H-pyrazol-5-amine-Based Inhibitors
The 1-propyl-1H-pyrazol-5-amine scaffold is an emerging framework in the design of potent kinase inhibitors, which are crucial in developing targeted therapies for diseases like cancer.[1] A significant challenge in the development of these inhibitors is ensuring their selectivity, as the ATP-binding sites of kinases are highly conserved across the kinome.[2] Off-target effects can lead to toxicity and reduced therapeutic efficacy. This guide provides a comparative overview of the cross-reactivity of pyrazole-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work.
Comparative Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 values) of representative pyrazole-based compounds against a panel of selected kinases. This data, compiled from various studies, illustrates the diverse selectivity profiles that can be achieved with this scaffold. While specific data for this compound derivatives is emerging, the presented data for related pyrazole compounds offers valuable insights into potential cross-reactivity patterns.
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Kinase | IC50 (nM) vs. Off-Target | Selectivity (Fold) |
| Compound 7a | JNK3 | 635 | GSK3β | >10,000 | >15.7 |
| Compound 8a | JNK3 | 227 | GSK3β | >10,000 | >44.1 |
| Inhibitor 1 | CDK2 | 4.6 | CDK5 | 27.6 | 6 |
| Inhibitor 1 | CDK2 | 4.6 | JNK3 | 26.1 | 5.7 |
| Compound 43d | CDK16 | 33 (EC50) | Other CDKs | 20-180 (EC50) | ~1-5 |
Note: Data for compounds 7a and 8a is from a study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives.[3] Data for Inhibitor 1 and Compound 43d is from a study on N-(1H-pyrazol-3-yl)pyrimidine-4-amine-based inhibitors.[4] The selectivity is calculated as the ratio of the IC50 (or EC50) value for the off-target kinase to that of the primary target.
Experimental Protocols
Accurate assessment of inhibitor cross-reactivity is dependent on robust and standardized experimental protocols. The following are detailed methodologies for key experiments used to determine kinase inhibitor selectivity.
In Vitro Kinase Profiling: Radiometric Assay
This method directly measures the enzymatic activity of a large panel of purified kinases by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[5]
Materials:
-
Purified recombinant kinases (a broad panel is recommended)
-
Specific peptide or protein substrates for each kinase
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Chemoproteomics: Kinobeads Approach
This chemical proteomics method allows for the assessment of inhibitor binding to endogenously expressed kinases in a cellular context, providing a more physiologically relevant selectivity profile.[6][7]
Materials:
-
"Kinobeads": an affinity resin with immobilized non-selective kinase inhibitors
-
Cell lines or tissue lysates
-
Test inhibitor
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Culture and harvest cells of interest.
-
Prepare cell lysates using an appropriate lysis buffer.
-
Treat the cell lysate with varying concentrations of the free test inhibitor for a competitive binding experiment.
-
Incubate the treated lysate with the kinobeads to allow kinases not bound to the free inhibitor to bind to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
The decrease in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates binding of the inhibitor to that kinase. Dose-dependent competition experiments allow for the determination of binding affinity.[7]
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the context of kinase inhibitor selectivity, the following diagrams are provided.
Caption: Workflow for a radiometric kinase assay to determine IC50 values.
Caption: Workflow for kinobeads-based chemoproteomics.
Caption: Relationship between an inhibitor and its on- and off-targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
benchmarking the synthetic efficiency of different pyrazole synthesis routes
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs such as Celecoxib highlights the need for efficient and versatile synthetic routes. This guide provides an objective comparison of the most common and effective methods for pyrazole synthesis, supported by experimental data and detailed protocols to aid in selecting the optimal route for your research and development needs.
Comparative Analysis of Synthetic Efficiency
The choice of synthetic strategy significantly impacts yield, reaction time, cost, and environmental footprint. Below is a summary of key performance indicators for four prominent pyrazole synthesis routes.
| Synthesis Route | Key Reactants | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid catalyst (e.g., Acetic Acid), Reflux (e.g., Ethanol, ~100°C) | 1 - 4 hours | 60 - 95% | High yields, readily available starting materials, well-established.[1][2] | Potential for regioisomer mixtures with unsymmetrical dicarbonyls.[3][4] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone (Chalcone), Hydrazine | Acetic Acid, Reflux | 4 - 9 hours | 60 - 88% | Good yields, access to diverse substitution patterns.[5][6][7] | Often requires a subsequent oxidation step from pyrazoline intermediate, longer reaction times.[5] |
| Multicomponent Reactions (MCRs) | Aldehyde, β-Ketoester, Hydrazine, etc. | Various catalysts (Lewis acids, etc.), often one-pot | 5 min - 12 hours | 70 - 95% | High atom economy, operational simplicity, rapid access to complex molecules.[8][9][10] | Optimization can be complex, mechanism sometimes unclear. |
| Microwave-Assisted Synthesis | Varies (e.g., Chalcone, Hydrazine) | Solvent-free or minimal solvent, Microwave irradiation (e.g., 360W, 120°C) | 5 - 20 minutes | 70 - 92% | Drastically reduced reaction times, often higher yields, green chemistry approach.[11][12][13] | Requires specialized equipment, scalability can be a challenge.[11] |
Visualizing the Synthetic Pathways
The logical flow and relationship between reactants and products for the primary synthesis routes can be visualized to better understand their fundamental differences.
Experimental Protocols
Detailed methodologies are provided for the synthesis of representative pyrazole derivatives using the benchmarked routes.
Protocol 1: Classical Knorr Pyrazole Synthesis (Synthesis of a Pyrazolone)
This protocol describes the synthesis of a pyrazolone, a common pyrazole derivative, from a β-ketoester and hydrazine hydrate.[1][14]
-
Materials:
-
Ethyl benzoylacetate (3 mmol, 1.0 eq)
-
Hydrazine hydrate (6 mmol, 2.0 eq)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.
-
Add 1-propanol and glacial acetic acid to the mixture.[14]
-
Heat the reaction with stirring on a hot plate at approximately 100°C for 1 hour.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester starting material is fully consumed, add 10 mL of water to the hot reaction mixture while stirring to induce precipitation.[1]
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry.
-
The expected yield for this type of reaction is typically high, often around 79-95%.[2]
-
Protocol 2: Synthesis from an α,β-Unsaturated Ketone (Chalcone)
This method involves the cyclization of a chalcone with hydrazine in the presence of an acid catalyst.
-
Materials:
-
(E)-3-(3-Isopropyl-4-methoxyphenyl)-1-phenyl-prop-2-en-1-one (Chalcone, 1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Glacial acetic acid (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative in glacial acetic acid.[7]
-
Add hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the mixture under reflux for 5 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
A solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
-
The product can be further purified by recrystallization from ethanol. A typical yield is around 64%.[7]
-
Protocol 3: Microwave-Assisted Three-Component Synthesis
This protocol outlines a rapid, one-pot, solvent-free synthesis of 4-arylidenepyrazolones using microwave irradiation.[15]
-
Materials:
-
Ethyl acetoacetate (0.45 mmol, 1.5 eq)
-
3-Nitrophenylhydrazine (0.3 mmol, 1.0 eq)
-
3-Methoxy-4-ethoxybenzaldehyde (0.3 mmol, 1.0 eq)
-
-
Procedure:
-
Place the ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxybenzaldehyde into a 50-mL one-neck flask.
-
Irradiate the mixture in a domestic microwave oven at a power of 420 W for 10 minutes.[15]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration.
-
This method can achieve yields ranging from 51% to 98% depending on the specific substrates used.[15]
-
Regioselectivity in Pyrazole Synthesis
A critical challenge, particularly in the Knorr synthesis with unsymmetrical 1,3-dicarbonyls, is controlling regioselectivity. The initial nucleophilic attack of a substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of regioisomers.
Factors influencing the isomeric ratio include:
-
Steric Effects: Nucleophilic attack is generally favored at the less sterically hindered carbonyl group.[3]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely site for initial attack.[3]
-
Reaction pH: The acidity of the medium can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, thereby directing the reaction pathway.[3][4]
-
Solvent: The choice of solvent, such as fluorinated alcohols, can significantly influence the regiochemical outcome.[3]
By carefully controlling these parameters, researchers can often favor the formation of a single, desired regioisomer, which is crucial for therapeutic applications where different isomers may exhibit vastly different biological activities.[3][16]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-propyl-1H-pyrazol-5-amine
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 1-propyl-1H-pyrazol-5-amine, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
Hazard Assessment and Personal Protective Equipment
Based on data from analogous pyrazole compounds, this compound should be handled as a hazardous substance. Primary hazards include potential skin and eye irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound.
-
Initial Assessment:
-
Consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.
-
Review the Safety Data Sheet (SDS) for this compound.
-
-
Waste Collection:
-
Carefully sweep the solid material to collect it into an airtight container, avoiding dust dispersion.[1]
-
For residual amounts, the first rinse of the container must be collected as hazardous waste.
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
Include an accurate list of all constituents and their approximate concentrations.
-
Note the date when waste accumulation began.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.
-
Keep the container away from incompatible materials such as acids and strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for a licensed hazardous waste disposal company to collect the waste.
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Never dispose of this compound down the drain or in regular trash.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-propyl-1H-pyrazol-5-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-propyl-1H-pyrazol-5-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While detailed toxicological data for this compound is not available, the GHS07 symbol indicates it may be an irritant to the skin and eyes, a skin sensitizer, harmful if swallowed, or cause respiratory irritation. Therefore, a cautious approach to handling is warranted.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene, minimum 0.2mm thickness). Double-gloving is recommended. | To prevent skin contact with the potentially irritating or sensitizing compound. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard. | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities, chemical-resistant coveralls are recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter may be required if not handled in a fume hood. | To prevent inhalation of dust or vapors, especially when engineering controls are not sufficient. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for safety and to minimize environmental impact.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal.
Detailed Methodologies
Pre-Handling Preparation:
-
Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.
Handling Procedures:
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Transfer: Use appropriate tools (e.g., spatula) to transfer the solid. Avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for solid chemical waste. This includes contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | Collect solutions in a dedicated, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Waste Disposal Decision Workflow
Caption: Decision Tree for Waste Disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





